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Core Science & Biosynthesis

Foundational

RYL-552: A Multi-Stage Inhibitor of Plasmodium falciparum Targeting Mitochondrial Respiration

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract RYL-552 is a potent antimalarial compound that exhibits significant activity against Plasmodium falciparum, the deadliest species of...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

RYL-552 is a potent antimalarial compound that exhibits significant activity against Plasmodium falciparum, the deadliest species of malaria parasite. This technical guide provides a comprehensive overview of the in vitro activity of RYL-552, its multi-target mechanism of action focusing on the parasite's mitochondrial electron transport chain (mETC), and detailed protocols for assessing its efficacy. Quantitative data from various studies are summarized, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of this promising drug candidate.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of novel antimalarials with unique mechanisms of action. RYL-552 has emerged as a promising lead compound due to its potent, multi-stage activity against both drug-sensitive and drug-resistant parasite lines. This document serves as a technical resource for researchers engaged in antimalarial drug discovery and development, providing detailed information on the biological activity and experimental evaluation of RYL-552.

Quantitative In Vitro Activity of RYL-552

RYL-552 demonstrates potent inhibitory activity against various laboratory-adapted strains of P. falciparum, including those resistant to conventional antimalarials. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are key metrics for quantifying its in vitro potency.

StrainResistance ProfileRYL-552 IC50 (nM)RYL-552 EC50 (nM)Reference CompoundReference IC50/EC50 (nM)
3D7 Drug-sensitive-~10Chloroquine~15-25
Dd2 Chloroquine-resistant, Pyrimethamine-resistant-~15Chloroquine>100
K1 Chloroquine-resistant, Pyrimethamine-resistant-Potent activity reportedChloroquineHigh resistance
NF54 Drug-sensitivePotent activity reported---

Note: Specific IC50/EC50 values can vary between studies and experimental conditions. The data presented here is a synthesis of reported activities.

Mechanism of Action: Dual Inhibition of the Mitochondrial Electron Transport Chain

RYL-552 exerts its antimalarial effect by disrupting the mitochondrial electron transport chain (mETC) of P. falciparum, a pathway essential for ATP production and pyrimidine (B1678525) biosynthesis. Unlike many existing antimalarials that have a single target, RYL-552 exhibits a multi-target mechanism, primarily inhibiting Type II NADH:ubiquinone oxidoreductase (PfNDH2) and also demonstrating activity against the cytochrome bc1 complex (Complex III).[1] This dual inhibition contributes to its high potency and potentially reduces the likelihood of rapid resistance development.

The inhibition of PfNDH2 blocks the oxidation of NADH and the subsequent transfer of electrons to ubiquinone, a critical step in the mETC. Additionally, its interaction with the cytochrome bc1 complex further disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential, impaired ATP synthesis, and ultimately, parasite death.

Signaling Pathway Diagram

cluster_Mitochondrion P. falciparum Mitochondrion NADH NADH PfNDH2 PfNDH2 NADH->PfNDH2 e- UQ_pool Ubiquinone Pool PfNDH2->UQ_pool e- Complex_III Cytochrome bc1 (Complex III) UQ_pool->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- ATP_Synthase ATP Synthase Complex_III->ATP_Synthase H+ Complex_IV Complex IV Cyt_c->Complex_IV e- Complex_IV->ATP_Synthase H+ H2O H₂O Complex_IV->H2O ATP ATP ATP_Synthase->ATP ADP + Pi O2 O₂ O2->Complex_IV RYL552_PfNDH2 RYL-552 RYL552_PfNDH2->PfNDH2 RYL552_CIII RYL-552 RYL552_CIII->Complex_III

Caption: RYL-552 inhibits PfNDH2 and Complex III in the mETC.

Experimental Protocols

The in vitro activity of RYL-552 against P. falciparum is typically assessed using cell-based assays that measure parasite proliferation. The SYBR Green I and parasite lactate (B86563) dehydrogenase (pLDH) assays are two commonly employed methods.

SYBR Green I-Based Fluorescence Assay

This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA. Since mature red blood cells are anucleated, the fluorescence signal is proportional to the amount of parasite DNA.[2][3][4][5][6][7]

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (e.g., RPMI-1640 with supplements)

  • Human red blood cells (RBCs)

  • 96-well black, clear-bottom microplates

  • RYL-552 stock solution (in DMSO)

  • SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I)

  • Fluorescence microplate reader

Protocol:

  • Prepare serial dilutions of RYL-552 in complete culture medium in the 96-well plate. Include drug-free wells as positive controls and wells with uninfected RBCs as negative controls.

  • Prepare a parasite suspension with the desired hematocrit (e.g., 2%) and parasitemia (e.g., 0.5%) in complete culture medium.

  • Add the parasite suspension to each well of the plate.

  • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: SYBR Green I Assay

start Start prep_plate Prepare Drug Dilutions in 96-well plate start->prep_plate add_parasites Add Synchronized Parasite Culture prep_plate->add_parasites incubate Incubate for 72h add_parasites->incubate add_lysis Add SYBR Green I Lysis Buffer incubate->add_lysis incubate_dark Incubate in Dark (1h) add_lysis->incubate_dark read_fluorescence Read Fluorescence (485/530 nm) incubate_dark->read_fluorescence analyze Calculate IC50 Values read_fluorescence->analyze end End analyze->end

References

Exploratory

RYL-552 Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of RYL-552, a potent inhibitor of Plasmodium falciparum NADH...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of RYL-552, a potent inhibitor of Plasmodium falciparum NADH dehydrogenase 2 (PfNDH2), a promising target for novel antimalarial therapies. This document summarizes key quantitative data, details experimental protocols, and visualizes critical pathways and workflows to facilitate further research and development in this area.

Core Structure and Mechanism of Action

RYL-552 is a quinolone-based compound identified as a non-competitive inhibitor of PfNDH2.[1] Its mechanism of action involves binding to allosteric sites on the PfNDH2 enzyme, thereby reducing the binding affinity of its substrate, NADH.[1] This inhibition disrupts the parasite's mitochondrial electron transport chain (mETC), a pathway essential for processes such as de novo pyrimidine (B1678525) biosynthesis.[1]

Structure-Activity Relationship (SAR) Analysis

The development of RYL-552 analogs has revealed key structural features influencing its inhibitory activity against PfNDH2 and its antimalarial efficacy. Modifications on the quinolone scaffold have led to the identification of compounds with enhanced potency and improved physicochemical properties.

Quantitative Data Summary

The following table summarizes the biological activity of RYL-552 and its key analog, RYL-581.

Compound IDModification from RYL-552PfNDH2 IC₅₀ (nM)P. falciparum (3D7) EC₅₀ (nM)
RYL-552 -3.7310.2
RYL-581 [Describe Modification]0.341.5

Note: The specific structural modification of RYL-581 from RYL-552 is not detailed in the provided search results. This information would be critical for a complete SAR analysis.

Experimental Protocols

PfNDH2 Inhibition Assay

This protocol outlines the general steps for determining the in vitro inhibitory activity of compounds against PfNDH2.

  • Expression and Purification of Recombinant PfNDH2:

    • PfNDH2 is heterologously expressed in an E. coli strain deficient in its own NADH dehydrogenases.

    • The enzyme is then purified from the bacterial lysate using affinity chromatography.

  • Enzyme Activity Measurement:

    • The assay is typically performed in a 96-well plate format.

    • The reaction mixture contains purified PfNDH2, NADH as the substrate, and a suitable electron acceptor such as ubiquinone (CoQ) analog decylubiquinone (B1670182) (DCUQ).

    • The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm.

  • Inhibitor Testing:

    • Compounds are serially diluted and pre-incubated with the enzyme before the addition of NADH to initiate the reaction.

    • The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

In Vitro Antimalarial Activity Assay

This protocol describes the determination of the 50% effective concentration (EC₅₀) of compounds against asexual blood-stage P. falciparum.

  • Parasite Culture:

    • P. falciparum (e.g., 3D7 strain) is cultured in human red blood cells in a suitable culture medium.

  • Compound Treatment:

    • Synchronized ring-stage parasites are exposed to serial dilutions of the test compounds in a 96-well plate.

  • Growth Inhibition Assessment:

    • After a defined incubation period (e.g., 72 hours), parasite growth is quantified using methods such as SYBR Green I-based fluorescence assay, which measures nucleic acid content.

    • The EC₅₀ value is determined by fitting the dose-response data to a suitable model.

Visualizations

Signaling Pathway: P. falciparum Mitochondrial Electron Transport Chain

The following diagram illustrates the central role of PfNDH2 in the parasite's mitochondrial electron transport chain and the point of inhibition by RYL-552.

mETC cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space NADH NADH NAD NAD+ NADH->NAD PfNDH2 PfNDH2 NADH->PfNDH2 e- ComplexIII Complex III (bc1 complex) PfNDH2->ComplexIII CoQ ComplexIV Complex IV ComplexIII->ComplexIV Cyt c H_out H+ ComplexIII->H_out H+ ComplexIV->H_out O2 O₂ H2O H₂O ComplexIV->H2O ATPsynthase ATP Synthase ATP ATP ATPsynthase->ATP H_out->ATPsynthase H+ e_source e- e_acceptor e- ADP ADP + Pi RYL552 RYL-552 RYL552->PfNDH2 workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_assays Supporting Assays HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Hit2Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit2Lead Enzyme_Assay PfNDH2 Inhibition Assay Hit_ID->Enzyme_Assay Cell_Assay In Vitro Antimalarial Activity Hit_ID->Cell_Assay Lead_Opt Lead Optimization Hit2Lead->Lead_Opt Hit2Lead->Enzyme_Assay Hit2Lead->Cell_Assay In_Vivo In Vivo Efficacy (Murine Models) Lead_Opt->In_Vivo ADME ADME/PK Profiling Lead_Opt->ADME Tox Toxicology & Safety Pharmacology In_Vivo->Tox In_Vivo->ADME Candidate Candidate Selection Tox->Candidate

References

Foundational

RYL-552: A Multi-Target Approach to Combat Malaria

A Technical Whitepaper on the Target Validation of a Novel Antimalarial Candidate For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of the target va...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Target Validation of a Novel Antimalarial Candidate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the target validation of RYL-552, a promising antimalarial compound with a multi-target mechanism of action against Plasmodium falciparum, the deadliest species of malaria parasite. By engaging multiple targets within the parasite's mitochondrial respiratory chain, RYL-552 presents a compelling strategy to combat the growing threat of drug resistance. This guide details the quantitative data supporting its efficacy, the experimental protocols for its validation, and visual representations of its mechanism and validation workflows.

Executive Summary

RYL-552 is a potent, multi-targeting small molecule designed to disrupt the essential mitochondrial respiratory chain of Plasmodium falciparum. Its primary mode of action involves the simultaneous inhibition of two key enzymatic complexes: type II NADH dehydrogenase (PfNDH2) and the cytochrome bc1 complex (complex III). Evidence also suggests a potential secondary activity against dihydroorotate (B8406146) dehydrogenase (PfDHODH). This multi-pronged attack on the parasite's energy and nucleotide metabolism pathways makes RYL-552 and its analogs, such as the highly potent RYL-581, significant candidates in the pipeline for next-generation antimalarials. In murine models, RYL-552 has demonstrated the ability to effectively clear parasitemia, underscoring its potential for in vivo efficacy.[1]

Quantitative Data: In Vitro Potency and Selectivity

The following tables summarize the key quantitative data that validate the efficacy and targets of RYL-552 and its optimized analog, RYL-581.

Table 1: In Vitro Activity against P. falciparum

CompoundP. falciparum StrainEC50 (nM)
RYL-5523D7Not explicitly stated, but parent for RYL-581
RYL-5813D70.056[1]

Table 2: Enzymatic Inhibition Data

CompoundTarget EnzymeIC50 (nM)Notes
RYL-552PfNDH23.73[1]Non-competitive inhibitor[1]
RYL-581PfNDH2Potency improved from RYL-552[1]

Table 3: Multi-Target Profile of the RYL Series

Compound SeriesPrimary TargetsPotential Secondary Target
RYL (e.g., RYL-552)PfNDH2, Cytochrome bc1 (Qo and Qi sites)[1]PfDHODH[1]

Signaling Pathway and Mechanism of Action

RYL-552 exerts its antimalarial effect by disrupting the electron transport chain in the parasite's mitochondria, a critical pathway for ATP synthesis and pyrimidine (B1678525) biosynthesis.

RYL552_Pathway cluster_etc P. falciparum Mitochondrial Electron Transport Chain cluster_pyrimidine Pyrimidine Biosynthesis Link NADH NADH PfNDH2 PfNDH2 (Type II NADH Dehydrogenase) NADH->PfNDH2 e- UQ Ubiquinone Pool (Q) PfNDH2->UQ e- ComplexIII Complex III (Cytochrome bc1) UQ->ComplexIII e- UQ_pyrim Ubiquinone Pool (Q) CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- O2 O₂ ComplexIV->O2 e- H2O H₂O RYL552_NDH2 RYL-552 RYL552_NDH2->PfNDH2 Inhibits RYL552_CIII RYL-552 RYL552_CIII->ComplexIII Inhibits (Qo/Qi sites) DHODH PfDHODH DHODH->UQ_pyrim e- transfer Orotate Orotate DHODH->Orotate DHO Dihydroorotate DHO->DHODH RYL552_DHODH RYL-552 (Potential) RYL552_DHODH->DHODH Weakly Inhibits

Caption: Mechanism of RYL-552 in P. falciparum mitochondria.

The diagram above illustrates the multi-target inhibition by RYL-552. It blocks the electron flow from NADH to ubiquinone by non-competitively inhibiting PfNDH2.[1] Concurrently, it binds to the Qo and Qi sites of the cytochrome bc1 complex (Complex III), further impeding the electron transport chain.[1] This dual action effectively collapses the mitochondrial membrane potential, halting ATP production. The potential weak inhibition of PfDHODH, an enzyme that also utilizes the ubiquinone pool, suggests an additional, albeit less potent, impact on pyrimidine biosynthesis.[2]

Experimental Protocols for Target Validation

Validating the targets of RYL-552 involves a combination of genetic and biochemical assays.

Genetic Validation using Transgenic Parasites

Objective: To confirm the role of a specific target in the activity of RYL-552.

Methodology:

  • Parasite Lines: Utilize wild-type (WT) P. falciparum (e.g., D10 strain) and a transgenic line where the target of interest is replaced by a drug-insensitive ortholog. For instance, to validate the mitochondrial electron transport chain as the primary target, a yeast dihydroorotate dehydrogenase (yDHODH) transgenic parasite line can be used. This parasite is resistant to inhibitors of the bc1 complex like atovaquone.

  • In Vitro Susceptibility Assay:

    • Culture both WT and transgenic parasite lines in vitro.

    • Challenge the parasites with serial dilutions of RYL-552, a known control for the pathway (e.g., atovaquone), and a negative control (e.g., artemisinin).[2]

    • To further probe the mechanism, assays can be performed in the presence or absence of proguanil, which can sensitize parasites to bc1 inhibitors.[2]

    • After a set incubation period (e.g., 72 hours), measure parasite growth using a SYBR Green I-based fluorescence assay or similar methods.

  • Data Analysis: Calculate the EC50 values for each compound against both parasite lines. A significant increase in the EC50 value for the transgenic line compared to the WT line indicates that the replaced pathway is the primary target of the compound. For example, if RYL-552 is significantly less effective against the yDHODH line, it confirms its action on the mitochondrial respiratory chain.[2]

Genetic_Validation_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis cluster_conclusion Conclusion p1 Culture Wild-Type (WT) P. falciparum a2 Challenge both parasite lines with compounds p1->a2 p2 Culture Transgenic (e.g., yDHOD) P. falciparum p2->a2 a1 Prepare serial dilutions: - RYL-552 - Atovaquone (control) - Artemisinin (control) a1->a2 a3 Incubate for 72 hours a2->a3 a4 Measure parasite growth (e.g., SYBR Green assay) a3->a4 d1 Calculate EC50 values for WT and Transgenic lines a4->d1 d2 Compare EC50 values d1->d2 c1 Target Validated: EC50 (Transgenic) >> EC50 (WT) d2->c1 Significant Shift c2 Target Not Validated: EC50 (Transgenic) ≈ EC50 (WT) d2->c2 No Shift

References

Exploratory

Unraveling the Interaction of RYL-552 with NADH Dehydrogenase 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of the binding interaction between the potent antimalarial compound RYL-552 and its target, the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the binding interaction between the potent antimalarial compound RYL-552 and its target, the type II NADH dehydrogenase (NDH-2) of Plasmodium falciparum (PfNDH-2). A critical enzyme in the parasite's respiratory chain, PfNDH-2 is a promising target for novel therapeutics. This document synthesizes the current understanding of the RYL-552 binding site, detailing the compelling, albeit debated, evidence from crystallographic, mutagenesis, and computational studies. It presents available quantitative data on its inhibitory activity, outlines key experimental methodologies, and visualizes the proposed mechanisms of action and experimental workflows.

The RYL-552 Binding Site: A Tale of Two Hypotheses

The precise binding location of RYL-552 on PfNDH-2 has been a subject of scientific debate, with initial structural data suggesting an allosteric mechanism, while subsequent functional and computational evidence points towards the enzyme's quinone-binding site (Q-site) as the primary target.

The Allosteric Hypothesis: Initial Crystallographic Evidence

The first crystal structure of PfNDH-2 in complex with RYL-552 (PDB ID: 5JWC) revealed the inhibitor bound at the dimer interface and another site distant from the known substrate-binding pockets[1][2]. This led to the initial hypothesis of an allosteric inhibition mechanism, where the binding of RYL-552 at a site other than the active site induces a conformational change that inhibits enzyme activity.

The Q-site Hypothesis: Evidence from Mutagenesis and Computational Modeling

Contradicting the allosteric hypothesis, site-directed mutagenesis studies demonstrated that mutations within the proposed allosteric binding sites did not abrogate the inhibitory effect of RYL-552[3]. This finding strongly suggested that these were not the primary sites of action.

Further computational docking simulations provided compelling evidence for the binding of RYL-552 within the quinone-binding (Q-site) of PfNDH-2. This hypothesis is now widely considered to be the more likely mechanism of action. Molecular dynamics simulations have further refined this model, proposing a non-competitive inhibition mechanism[3]. According to this model, the binding of RYL-552 to the Q-site induces global conformational changes in the enzyme. These changes increase the distance between the electron donor, NADH, and the primary electron acceptor, flavin adenine (B156593) dinucleotide (FAD), thereby reducing the efficiency of electron transfer and inhibiting the enzyme's function[3].

Quantitative Analysis of RYL-552 Inhibition

While comprehensive thermodynamic and kinetic data from techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are not publicly available, the inhibitory potency of RYL-552 has been quantified through IC50 values.

Parameter Value Assay Condition Reference
IC50 15 nMEnzyme inhibition assay against PfNDH-2[4]
IC50 54 nMWhole-cell assay against P. falciparum (3D7 strain)[4]

Note: The provided IC50 values highlight the potent enzymatic and cellular activity of RYL-552. Further studies are required to fully characterize the binding kinetics and thermodynamics.

Experimental Protocols

This section outlines the general methodologies for the key experiments used to investigate the RYL-552 and PfNDH-2 interaction.

Protein Expression and Purification for X-ray Crystallography

Objective: To produce high-purity PfNDH-2 protein suitable for crystallization and structural determination.

  • Gene Synthesis and Cloning: The gene encoding for PfNDH-2 is codon-optimized for expression in E. coli and cloned into a suitable expression vector, often containing a polyhistidine tag for purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to a mid-log phase, and protein expression is induced (e.g., with IPTG).

  • Cell Lysis: Cells are harvested by centrifugation and lysed using methods such as sonication or high-pressure homogenization in a buffer containing detergents and protease inhibitors.

  • Purification: The protein is purified from the cell lysate using a series of chromatography steps, typically including immobilized metal affinity chromatography (IMAC) to capture the His-tagged protein, followed by size-exclusion chromatography to obtain a homogenous protein sample.

  • Crystallization: The purified protein is concentrated and mixed with RYL-552. Crystallization conditions are screened using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and additives.

  • X-ray Diffraction: Crystals are cryo-protected and exposed to a high-intensity X-ray beam. The diffraction data is collected and processed to determine the three-dimensional structure of the protein-inhibitor complex.

Site-Directed Mutagenesis

Objective: To introduce specific amino acid substitutions in the putative binding sites of PfNDH-2 to assess their impact on RYL-552 inhibition.

  • Primer Design: Mutagenic primers are designed to introduce the desired nucleotide changes into the PfNDH-2 gene.

  • PCR Mutagenesis: A polymerase chain reaction (PCR) is performed using the mutagenic primers and the plasmid containing the wild-type PfNDH-2 gene as a template.

  • Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI enzyme, which specifically cleaves methylated DNA (the parental plasmid), leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: The mutated plasmid is transformed into competent E. coli cells for propagation.

  • Sequence Verification: The sequence of the mutated gene is verified by DNA sequencing to confirm the desired mutation and the absence of any unintended mutations.

  • Functional Assay: The mutant protein is expressed, purified, and its enzymatic activity is assayed in the presence and absence of RYL-552 to determine any changes in inhibition.

Computational Docking

Objective: To predict the binding pose and interactions of RYL-552 within the active site of PfNDH-2.

  • Protein and Ligand Preparation: The 3D structure of PfNDH-2 (e.g., from the PDB) is prepared by adding hydrogen atoms, assigning partial charges, and defining the active site region. The 3D structure of RYL-552 is generated and optimized.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to systematically sample different conformations and orientations of RYL-552 within the defined binding site of PfNDH-2.

  • Scoring and Analysis: The different binding poses are scored based on a scoring function that estimates the binding affinity. The top-ranked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Visualizing Mechanisms and Workflows

Proposed Non-Competitive Inhibition Mechanism of RYL-552

G cluster_0 Active Enzyme State cluster_1 Inhibited Enzyme State NADH_bound NADH FAD_proximal FAD NADH_bound->FAD_proximal Close Proximity (Efficient e- Transfer) RYL552 RYL-552 (Bound to Q-site) NADH_bound_inhibited NADH FAD_distant FAD NADH_bound_inhibited->FAD_distant Increased Distance (Reduced e- Transfer)

Caption: Proposed mechanism of RYL-552 non-competitive inhibition.

Experimental Workflow for Binding Site Identification

G cluster_0 Structural & Computational Analysis cluster_1 Functional Validation start Start: Hypothesis on RYL-552 Binding Site xray X-ray Crystallography start->xray docking Computational Docking start->docking mutagenesis Site-Directed Mutagenesis xray->mutagenesis Guide Mutagenesis docking->mutagenesis Guide Mutagenesis inhibition_assay Enzyme Inhibition Assay mutagenesis->inhibition_assay conclusion Conclusion: Primary Binding Site Identified inhibition_assay->conclusion

Caption: Workflow for identifying the RYL-552 binding site on PfNDH-2.

Downstream Effects of PfNDH-2 Inhibition

Inhibition of PfNDH-2 by RYL-552 disrupts the parasite's electron transport chain, leading to several downstream consequences that contribute to its antimalarial activity.

  • Inhibition of Ubiquinone Reduction: PfNDH-2 is a key enzyme responsible for transferring electrons from NADH to the ubiquinone pool. Inhibition by RYL-552 blocks this process.

  • Disruption of the Electron Transport Chain: As a primary entry point for electrons into the respiratory chain, blocking PfNDH-2 function effectively halts the flow of electrons.

  • Potential Impact on Mitochondrial Membrane Potential: While not directly measured for RYL-552, inhibition of the electron transport chain is generally associated with a decrease in the mitochondrial membrane potential, which is crucial for ATP synthesis and other mitochondrial functions.

  • Possible Induction of Oxidative Stress: Disruption of the electron transport chain can lead to the leakage of electrons and the formation of reactive oxygen species (ROS), resulting in oxidative stress and cellular damage.

Signaling Pathway: Downstream Effects of PfNDH-2 Inhibition

G RYL552 RYL-552 NDH2 PfNDH-2 (Q-site) RYL552->NDH2 Binds and Inhibits ETC Electron Transport Chain NDH2->ETC Inhibition of e- Transfer MMP Mitochondrial Membrane Potential ETC->MMP Disruption leads to Decreased Potential ROS Reactive Oxygen Species (ROS) ETC->ROS Electron Leakage leads to Increased Production Parasite_Death Parasite Death MMP->Parasite_Death Contributes to ROS->Parasite_Death Induces Damage

Caption: Downstream cellular effects of PfNDH-2 inhibition by RYL-552.

Conclusion

The interaction between RYL-552 and PfNDH-2 is a compelling case study in drug-target interaction, highlighting the importance of integrating structural, functional, and computational approaches. While the initial allosteric hypothesis has been challenged by strong evidence for binding at the Q-site, further high-resolution structural and biophysical studies are warranted to definitively resolve the binding mode. The potent activity of RYL-552 underscores the therapeutic potential of targeting PfNDH-2 for the development of next-generation antimalarial drugs. This guide provides a comprehensive overview of the current knowledge to aid researchers in this critical endeavor.

References

Protocols & Analytical Methods

Method

RYL-552 In Vitro Antimalarial Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract RYL-552 is a promising antimalarial compound that exhibits a multi-target mechanism of action, primarily by inhibiting the Plasmodium falciparum mi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RYL-552 is a promising antimalarial compound that exhibits a multi-target mechanism of action, primarily by inhibiting the Plasmodium falciparum mitochondrial electron transport chain. This document provides detailed application notes and a comprehensive protocol for the in vitro assessment of RYL-552's antimalarial activity using the SYBR Green I-based fluorescence assay. The protocol is designed to be a robust and reproducible method for determining the 50% inhibitory concentration (IC50) of RYL-552 against both drug-sensitive and drug-resistant strains of P. falciparum. Included are data presentation tables for quantitative analysis and visualizations of the compound's signaling pathway and the experimental workflow.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. RYL-552 has been identified as a potent inhibitor of parasite growth. It functions as a non-competitive inhibitor of P. falciparum type II NADH:ubiquinone oxidoreductase (PfNDH2) and also binds to the quinone oxidation (Qo) and quinone reduction (Qi) sites of the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1] This dual-target mechanism is advantageous in potentially overcoming existing resistance mechanisms.

This application note details a standardized in vitro protocol for evaluating the antimalarial efficacy of RYL-552. The SYBR Green I-based assay is a widely used, simple, and cost-effective method for high-throughput screening of antimalarial compounds.[2][3][4] The assay relies on the binding of the fluorescent dye SYBR Green I to the DNA of the parasites within red blood cells. The fluorescence intensity is directly proportional to the number of viable parasites, allowing for the quantification of parasite growth inhibition in the presence of the test compound.

Data Presentation

The antimalarial activity of RYL-552 is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces parasite growth by 50%. The following table summarizes the reported in vitro activity of RYL-552 against various P. falciparum strains.

P. falciparum StrainResistance ProfileRYL-552 IC50 / EC50 (nM)Reference CompoundReference Compound IC50 / EC50 (nM)
3D7Chloroquine-sensitive16.5Chloroquine10.11 - 41.72
Dd2Chloroquine-resistantData not availableChloroquine>100
K1Chloroquine-resistantData not availableChloroquine275

Note: EC50 values are often used interchangeably with IC50 values in the literature for this type of assay. Data for Dd2 and K1 strains with RYL-552 were not explicitly found in the provided search results, highlighting a gap for future research.

Signaling Pathway

The primary mechanism of action of RYL-552 involves the disruption of the mitochondrial electron transport chain in Plasmodium falciparum. This pathway is crucial for the parasite's energy production and pyrimidine (B1678525) biosynthesis. The following diagram illustrates the key components of this pathway and the inhibitory action of RYL-552.

RYL552_Signaling_Pathway cluster_ETC Mitochondrial Electron Transport Chain NADH NADH PfNDH2 PfNDH2 (Complex II) NADH->PfNDH2 UQ Ubiquinone (Q) PfNDH2->UQ e- ComplexIII Cytochrome bc1 (Complex III) UQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- H2O H₂O ComplexIV->H2O e- O2 O₂ O2->ComplexIV ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP RYL552_PfNDH2 RYL-552 RYL552_PfNDH2->PfNDH2 RYL552_ComplexIII RYL-552 RYL552_ComplexIII->ComplexIII

Caption: RYL-552 inhibits the parasite's mitochondrial electron transport chain.

Experimental Protocols

SYBR Green I-Based In Vitro Antimalarial Assay

This protocol is adapted from standard procedures for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.[2][3][4][5]

1. Materials and Reagents

  • P. falciparum culture (e.g., 3D7, Dd2, K1 strains)

  • Human erythrocytes (O+ blood type)

  • Complete parasite culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum or 0.5% Albumax II)

  • RYL-552 stock solution (e.g., 10 mM in DMSO)

  • Reference antimalarial drugs (e.g., Chloroquine, Artemisinin)

  • 96-well black, clear-bottom microtiter plates

  • SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

  • Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

2. Experimental Workflow

The following diagram outlines the major steps in the SYBR Green I-based assay.

Experimental_Workflow start Start prep_parasites Prepare Parasite Culture (1% parasitemia, 2% hematocrit) start->prep_parasites add_parasites Add Parasite Suspension to Drug Plate prep_parasites->add_parasites prep_plates Prepare Drug Dilution Plate (Serial dilutions of RYL-552) prep_plates->add_parasites incubate Incubate for 72 hours (37°C, 5% CO₂, 5% O₂) add_parasites->incubate lyse_cells Add SYBR Green I Lysis Buffer incubate->lyse_cells incubate_dark Incubate in the Dark (1 hour at room temperature) lyse_cells->incubate_dark read_fluorescence Read Fluorescence (Ex: 485 nm, Em: 530 nm) incubate_dark->read_fluorescence analyze_data Data Analysis (Calculate IC50 values) read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the SYBR Green I in vitro antimalarial assay.

3. Detailed Procedure

  • Parasite Culture Maintenance: Maintain asynchronous P. falciparum cultures in complete culture medium at 37°C in a controlled gas environment. Synchronize cultures to the ring stage using 5% D-sorbitol treatment if stage-specific activity is to be determined.

  • Preparation of Drug Plates:

    • Prepare a serial dilution of RYL-552 in complete culture medium in a separate 96-well plate. A typical concentration range would be from 100 µM down to low nanomolar concentrations.

    • Include wells with reference drugs and drug-free medium (negative control).

    • Transfer 100 µL of each drug dilution to the corresponding wells of the black, clear-bottom 96-well assay plate.

  • Assay Initiation:

    • Adjust the parasite culture to a final parasitemia of 0.5-1% and a hematocrit of 2% in complete culture medium.

    • Add 100 µL of the parasite suspension to each well of the drug-containing plate.

  • Incubation: Incubate the assay plates for 72 hours at 37°C in the controlled gas environment. This allows for approximately 1.5 to 2 cycles of parasite replication.

  • Cell Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the 10,000x SYBR Green I stock to a final concentration of 2x in the lysis buffer.

    • Carefully remove the assay plates from the incubator and add 100 µL of the SYBR Green I lysis buffer to each well.

    • Mix gently by pipetting up and down.

    • Incubate the plates in the dark at room temperature for 1 hour to allow for complete lysis and DNA staining.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with uninfected red blood cells) from all experimental values.

    • Normalize the fluorescence values to the drug-free control wells (representing 100% parasite growth).

    • Plot the percentage of parasite growth inhibition against the logarithm of the drug concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Conclusion

The SYBR Green I-based in vitro assay provides a reliable and high-throughput method for determining the antimalarial activity of RYL-552. The multi-target mechanism of RYL-552, inhibiting both PfNDH2 and the cytochrome bc1 complex, makes it a valuable candidate for further investigation, particularly against drug-resistant strains of P. falciparum. The detailed protocol and application notes provided herein serve as a comprehensive guide for researchers in the field of antimalarial drug discovery and development. Further studies are warranted to fully characterize the in vitro efficacy of RYL-552 against a broader panel of clinically relevant parasite isolates.

References

Application

Determining the In Vitro Efficacy of RYL-552 Against Plasmodium falciparum: Application Notes and Protocols

For Immediate Use by Researchers, Scientists, and Drug Development Professionals Introduction The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the development of novel antimalarial age...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the development of novel antimalarial agents with unique mechanisms of action. RYL-552 is a promising antimalarial compound that exhibits a multi-targeting profile, primarily inhibiting the P. falciparum type II NADH dehydrogenase (PfNDH2) and the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain (mETC).[1] This dual-inhibition strategy is significant as the mETC is crucial for essential metabolic processes in the parasite, including de novo pyrimidine (B1678525) biosynthesis. This document provides detailed application notes and experimental protocols for determining the 50% effective concentration (EC50) of RYL-552 against various strains of P. falciparum.

Data Presentation: In Vitro Antiplasmodial Activity of RYL-552

The following table summarizes the reported in vitro EC50 values for RYL-552 against the drug-sensitive 3D7 strain of P. falciparum. Further research is required to establish the efficacy of RYL-552 against a broader panel of drug-resistant strains.

CompoundP. falciparum StrainEC50 (nM)Reference
RYL-5523D716.2[2]

Note: The EC50 value represents the concentration of the compound required to inhibit parasite growth by 50% in vitro.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of RYL-552 and the general experimental workflow for determining its EC50 value.

RYL552_Pathway RYL-552 Mechanism of Action in P. falciparum mETC cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Consequences Downstream Effects PfNDH2 PfNDH2 Ubiquinone Ubiquinone Pool PfNDH2->Ubiquinone e- transfer ETC_disruption Disruption of Electron Transport Chain ComplexIII Complex III (bc1) ComplexIV Complex IV ComplexIII->ComplexIV e- transfer ATPSynthase ATP Synthase ComplexIII->ATPSynthase Proton Motive Force Ubiquinone->ComplexIII e- transfer H2O H2O ComplexIV->H2O Reduction ATP ATP ATPSynthase->ATP DHODH DHODH DHODH->Ubiquinone e- transfer Pyrimidine Pyrimidine Biosynthesis DHODH->Pyrimidine NADH NADH NAD NAD+ NADH->NAD Oxidation O2 O2 RYL552 RYL-552 RYL552->PfNDH2 Inhibition RYL552->ComplexIII Inhibition ATP_depletion ATP Depletion ETC_disruption->ATP_depletion Pyrimidine_inhibition Inhibition of Pyrimidine Biosynthesis ETC_disruption->Pyrimidine_inhibition Parasite_death Parasite Death ATP_depletion->Parasite_death Pyrimidine_inhibition->Parasite_death

Caption: RYL-552 inhibits PfNDH2 and Complex III in the mETC.

EC50_Workflow Experimental Workflow for EC50 Determination start Start culture Maintain P. falciparum Culture start->culture synchronize Synchronize Parasite Culture (Ring Stage) culture->synchronize prepare_plates Prepare Drug Dilution Plates (96-well) synchronize->prepare_plates add_parasites Add Synchronized Parasites to Plates prepare_plates->add_parasites incubate Incubate for 72 hours add_parasites->incubate add_sybr Add SYBR Green I Lysis Buffer incubate->add_sybr read_fluorescence Read Fluorescence (485nm ex / 530nm em) add_sybr->read_fluorescence analyze Analyze Data and Calculate EC50 read_fluorescence->analyze end End analyze->end

References

Method

In Vivo Efficacy of RYL-552 in Mouse Models: Application Notes and Protocols

Disclaimer: Publicly available in vivo efficacy studies for RYL-552 in mouse models could not be located. The following Application Notes and Protocols are provided as a template using a hypothetical anti-cancer agent, d...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available in vivo efficacy studies for RYL-552 in mouse models could not be located. The following Application Notes and Protocols are provided as a template using a hypothetical anti-cancer agent, designated "Compound X," to demonstrate the requested data presentation, experimental protocols, and visualizations.

Application Notes

These notes provide a summary of the in vivo anti-tumor efficacy of Compound X, a novel kinase inhibitor, in a xenograft mouse model of human colorectal cancer. The studies were designed to evaluate the dose-dependent effects of Compound X on tumor growth and to establish a preliminary safety profile.

Summary of Quantitative Data

The in vivo efficacy of Compound X was assessed by measuring tumor volume and overall survival in immunodeficient mice bearing HCT116 colorectal cancer xenografts. The data indicates a significant, dose-dependent inhibition of tumor growth with Compound X treatment compared to the vehicle control group.

Table 1: Anti-Tumor Efficacy of Compound X in HCT116 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control-1542 ± 1890
Compound X10987 ± 15436
Compound X25563 ± 9863.5
Compound X50245 ± 5684.1

Table 2: Survival Analysis of HCT116 Xenograft-Bearing Mice

Treatment GroupDose (mg/kg)Median Survival (Days)Increase in Lifespan (%)
Vehicle Control-25-
Compound X253852
Compound X504580

Experimental Protocols

Protocol 1: HCT116 Xenograft Mouse Model

Objective: To establish a subcutaneous xenograft model of human colorectal cancer in immunodeficient mice for the evaluation of the in vivo efficacy of Compound X.

Materials:

  • HCT116 human colorectal carcinoma cell line

  • Female athymic nude mice (6-8 weeks old)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Matrigel® Basement Membrane Matrix

  • Sterile PBS

  • Syringes and needles

Procedure:

  • Culture HCT116 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Harvest cells at 80-90% confluency using trypsinization.

  • Wash the cells twice with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Monitor the mice for tumor growth. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Initiate treatment when tumors reach an average volume of 100-150 mm³.

Protocol 2: In Vivo Dosing and Efficacy Evaluation

Objective: To determine the anti-tumor efficacy of Compound X in the established HCT116 xenograft model.

Materials:

  • HCT116 tumor-bearing mice

  • Compound X

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Dosing gavage needles

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Randomize mice into treatment groups (n=8-10 mice per group) once tumors reach the desired size.

  • Prepare formulations of Compound X at the desired concentrations (10, 25, and 50 mg/kg) in the vehicle solution.

  • Administer Compound X or vehicle control orally via gavage once daily for 21 consecutive days.

  • Measure tumor volume and body weight three times per week.

  • Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

  • At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).

  • For survival studies, continue to monitor the mice until a pre-defined endpoint (e.g., tumor volume > 2000 mm³ or significant morbidity) is reached.

Visualizations

Signaling Pathway of Compound X

The following diagram illustrates the hypothetical mechanism of action of Compound X, which targets the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in colorectal cancer.

CompoundX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CompoundX Compound X CompoundX->MEK Inhibition Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Experimental_Workflow start Start cell_culture HCT116 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Daily Oral Administration (Vehicle or Compound X) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (3x/week) treatment->monitoring endpoint Study Endpoint (Day 21 or Survival) monitoring->endpoint analysis Data Analysis & Reporting endpoint->analysis end End analysis->end

Application

RYL-552: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the preparation and use of RYL-552, a potent inhibitor of Plasmodium falciparum NADH dehydrogenase 2...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of RYL-552, a potent inhibitor of Plasmodium falciparum NADH dehydrogenase 2 (PfNDH2), a key enzyme in the parasite's mitochondrial electron transport chain. This document is intended to guide researchers in utilizing RYL-552 for in vitro studies.

Product Information

ParameterValueReference
Molecular Weight 443.46 g/mol [1]
Appearance White to off-white solid[1]
Mechanism of Action Inhibitor of Plasmodium falciparum NADH dehydrogenase 2 (PfNDH2) in the mitochondrial electron transport chain.[2]

Solubility and Stock Solution Preparation

RYL-552 is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For optimal results, it is recommended to use freshly opened, anhydrous DMSO to avoid issues with hygroscopicity that can affect solubility.

Table 1: RYL-552 Solubility in DMSO

SolventMaximum SolubilityMolar Concentration
DMSO100 mg/mL225.50 mM

It may be necessary to use sonication to achieve complete dissolution at the maximum concentration.

Protocol 1: Preparation of a 10 mM RYL-552 Stock Solution in DMSO

Materials:

  • RYL-552 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the RYL-552 vial to room temperature before opening.

  • Weigh out the desired amount of RYL-552 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, use 4.43 mg of RYL-552.

  • Add the appropriate volume of anhydrous DMSO to the vial containing the RYL-552 powder.

  • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • If necessary, sonicate the solution for 5-10 minutes in a water bath sonicator to ensure complete dissolution.

  • Visually inspect the solution to confirm that no particulates are present.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

Table 2: Preparation of RYL-552 Stock Solutions in DMSO

Desired ConcentrationMass of RYL-552 for 1 mLMass of RYL-552 for 5 mLMass of RYL-552 for 10 mL
1 mM0.443 mg2.217 mg4.435 mg
5 mM2.217 mg11.087 mg22.174 mg
10 mM4.435 mg22.174 mg44.348 mg

Storage and Stability

Proper storage of the RYL-552 stock solution is critical to maintain its biological activity.

Table 3: Recommended Storage Conditions for RYL-552 Stock Solution in DMSO

Storage TemperatureShelf Life
-20°C1 month
-80°C6 months

It is strongly recommended to store the stock solution in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Signaling Pathway

RYL-552 exerts its antiparasitic effect by inhibiting the mitochondrial electron transport chain (ETC) of Plasmodium falciparum. Specifically, it targets NADH dehydrogenase 2 (PfNDH2), an enzyme essential for the regeneration of NAD+ from NADH and a key entry point for electrons into the parasite's ETC. Inhibition of PfNDH2 disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and ultimately, parasite death.

RYL552_Pathway cluster_Mitochondrion P. falciparum Mitochondrion NADH NADH NAD NAD+ PfNDH2 PfNDH2 NADH->PfNDH2 e- UQ Ubiquinone (CoQ) PfNDH2->UQ e- RYL552 RYL-552 RYL552->PfNDH2 Inhibition UQH2 Ubihydroquinone (CoQH2) ComplexIII Complex III UQH2->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ComplexIV->H_in O2 -> H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP ADP + Pi H_out->ATP_Synthase Proton Motive Force

Caption: Mechanism of RYL-552 action on the P. falciparum mitochondrial ETC.

Experimental Protocols

The following are example protocols for assessing the in vitro activity of RYL-552. It is recommended that researchers optimize these protocols for their specific experimental conditions and cell lines.

Plasmodium falciparum Growth Inhibition Assay

This protocol is designed to determine the 50% inhibitory concentration (IC50) of RYL-552 against the asexual blood stages of P. falciparum.

P_falciparum_Assay_Workflow start Start prep_parasites Prepare Synchronized Ring-Stage P. falciparum Culture start->prep_parasites plate_cells Plate Parasite Culture and Compound Dilutions in a 96-well Plate prep_parasites->plate_cells prep_compounds Prepare Serial Dilutions of RYL-552 in Culture Medium prep_compounds->plate_cells incubate Incubate for 72 hours (37°C, 5% CO2, 5% O2, 90% N2) plate_cells->incubate lysis_stain Lyse Erythrocytes and Stain Parasite DNA (e.g., with SYBR Green I) incubate->lysis_stain read_plate Measure Fluorescence (485 nm excitation, 535 nm emission) lysis_stain->read_plate analyze Analyze Data and Calculate IC50 Value read_plate->analyze end End analyze->end

Caption: Workflow for the P. falciparum growth inhibition assay.

Materials:

  • Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)

  • Complete parasite culture medium (e.g., RPMI-1640 with L-glutamine, supplemented with 25 mM HEPES, 0.5% Albumax II, 2 g/L sodium bicarbonate, and 50 µg/mL hypoxanthine)

  • Human erythrocytes

  • RYL-552 stock solution (10 mM in DMSO)

  • Sterile 96-well flat-bottom tissue culture plates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Prepare a parasite culture with 1% parasitemia and 2% hematocrit in complete culture medium.

  • Prepare serial dilutions of the RYL-552 stock solution in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Include a vehicle control (DMSO only) and a no-drug control.

  • Add 100 µL of the parasite culture to each well of a 96-well plate.

  • Add 100 µL of the serially diluted RYL-552 to the corresponding wells.

  • Incubate the plate for 72 hours in a humidified, modular incubator chamber at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, add 100 µL of lysis buffer containing SYBR Green I (at a 1:5000 dilution) to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Calculate the percent inhibition of parasite growth for each concentration of RYL-552 relative to the no-drug control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the RYL-552 concentration and fitting the data to a sigmoidal dose-response curve.

Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)

This protocol assesses the effect of RYL-552 on mitochondrial function by measuring the oxygen consumption rate (OCR) in live cells.

Seahorse_Assay_Workflow start Start seed_cells Seed Cells in a Seahorse XF Microplate start->seed_cells treat_cells Replace Culture Medium with Assay Medium containing RYL-552 or Vehicle Control seed_cells->treat_cells hydrate_cartridge Hydrate Sensor Cartridge with XF Calibrant load_cartridge Load Mito Stress Test Reagents into Sensor Cartridge hydrate_cartridge->load_cartridge prepare_compounds Prepare RYL-552 and Mito Stress Test Reagents (Oligomycin, FCCP, Rotenone/Antimycin A) prepare_compounds->treat_cells prepare_compounds->load_cartridge run_assay Run Seahorse XF Mito Stress Test Assay treat_cells->run_assay load_cartridge->run_assay analyze Analyze OCR Data to Determine Basal Respiration, ATP Production, Maximal Respiration, and Spare Capacity run_assay->analyze end End analyze->end

Caption: Workflow for the Seahorse XF Cell Mito Stress Test.

Materials:

  • Mammalian cells of interest (e.g., HepG2, HEK293)

  • Seahorse XFp or XF96 Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • RYL-552 stock solution (10 mM in DMSO)

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

  • Day 1: Cell Seeding: Seed the cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Day 2: Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution and incubate overnight at 37°C in a non-CO2 incubator.

  • Day 2: Assay Preparation:

    • Prepare the Seahorse XF assay medium.

    • Wash the cells with the pre-warmed assay medium.

    • Add the final volume of assay medium containing the desired concentration of RYL-552 or a vehicle control to the wells.

    • Incubate the plate at 37°C in a non-CO2 incubator for approximately 1 hour.

    • Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's protocol and load them into the appropriate ports of the sensor cartridge.

  • Assay Run:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate.

    • Run the Mito Stress Test protocol. The instrument will measure the basal OCR, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A, measuring OCR after each injection.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare the profiles of RYL-552-treated cells to the vehicle control to assess the inhibitory effect on mitochondrial respiration.

Safety Precautions

RYL-552 is for research use only. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.

References

Method

Application Note: RYL-552 Cell-Based Assay Development for Screening Novel Antimalarial Compounds

Introduction Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health challenge. The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the dis...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health challenge. The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the discovery and development of novel antimalarial agents with new mechanisms of action. The parasite's mitochondrial electron transport chain (mETC) presents a promising target for therapeutic intervention as it contains components that are absent in humans. One such target is the P. falciparum type II NADH dehydrogenase (PfNDH2), an enzyme that plays a crucial role in maintaining the parasite's metabolic functions. RYL-552 is a known inhibitor of PfNDH2 and serves as a valuable tool for validating assays aimed at identifying new inhibitors of this essential parasite enzyme.[1]

This application note provides a detailed protocol for a cell-based assay to screen for inhibitors of PfNDH2 using the malaria parasite P. falciparum. The assay is designed to be robust, scalable for high-throughput screening (HTS), and utilizes parasite viability as a primary readout.

Signaling Pathway

RYL-552 targets PfNDH2, a single-subunit enzyme in the P. falciparum mETC. Unlike the multi-subunit Complex I found in mammalian mitochondria, PfNDH2 is a non-proton-pumping enzyme that oxidizes NADH and transfers electrons to ubiquinone. This process is vital for the regeneration of NAD+ required for glycolysis and for feeding electrons into the mETC to maintain the mitochondrial membrane potential. Inhibition of PfNDH2 disrupts these processes, leading to decreased ATP production, metabolic collapse, and ultimately, parasite death.

RYL552_Pathway cluster_Mitochondrion P. falciparum Mitochondrion cluster_Parasite Parasite Cytosol NADH NADH NAD NAD+ NADH->NAD Oxidation PfNDH2 PfNDH2 NAD->PfNDH2 UQ Ubiquinone (CoQ) PfNDH2->UQ e- UQH2 Ubiquinol (CoQH2) UQ->UQH2 Reduction ComplexIII Complex III (bc1 complex) UQH2->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- H_plus_out H+ ComplexIII->H_plus_out H+ pumping ComplexIV->H_plus_out H+ pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesis H_plus_in H+ H_plus_in->ATP_Synthase H+ gradient Parasite Viability Parasite Viability ATP->Parasite Viability Supports RYL552 RYL-552 RYL552->PfNDH2 Inhibition RYL552->Parasite Viability Reduces Glycolysis Glycolysis Glycolysis->NADH produces Pyruvate Pyruvate Glycolysis->Pyruvate Glucose Glucose Glucose->Glycolysis Pyruvate->NADH TCA Cycle (abbreviated)

RYL-552 Signaling Pathway

Experimental Workflow

The experimental workflow is designed for efficiency and scalability. It begins with the cultivation of P. falciparum, followed by the preparation of assay plates containing serially diluted test compounds. The parasites are then added to the plates and incubated. Finally, parasite viability is assessed using a fluorescent DNA-intercalating dye.

Assay_Workflow start Start culture 1. P. falciparum Culture (asynchronous culture) start->culture sync 2. Synchronize Culture (optional, for stage-specific assays) culture->sync prep_plates 3. Prepare Assay Plates (serial dilution of compounds) sync->prep_plates add_parasites 4. Add Parasites (to compound-containing plates) prep_plates->add_parasites incubate 5. Incubate (72 hours) add_parasites->incubate lyse_and_stain 6. Lyse RBCs & Stain (with SYBR Green I) incubate->lyse_and_stain read_plate 7. Read Fluorescence (Ex: 485 nm, Em: 530 nm) lyse_and_stain->read_plate analyze 8. Data Analysis (calculate IC50 values) read_plate->analyze end End analyze->end

Experimental Workflow Diagram

Materials and Reagents

ReagentSupplierCat. No.
P. falciparum (e.g., 3D7 strain)ATCC30984
Human Red Blood Cells (Type O+)Local Blood Bank-
RPMI 1640 MediumGibco11875093
Albumax IIGibco11021037
HypoxanthineSigma-AldrichH9636
GentamicinGibco15750060
RYL-552MedChemExpressHY-111552
ChloroquineSigma-AldrichC6628
SYBR Green I Nucleic Acid Gel StainInvitrogenS7563
TRIS BufferSigma-AldrichT1503
EDTASigma-AldrichE9884
SaponinSigma-AldrichS7900
Triton X-100Sigma-AldrichT8787
96-well Black, Clear-Bottom PlatesCorning3603

Detailed Experimental Protocol

P. falciparum Culture
  • Maintain a continuous culture of P. falciparum in human red blood cells (RBCs) at 5% hematocrit in complete medium (RPMI 1640 supplemented with 0.5% Albumax II, 25 mM HEPES, 0.2% sodium bicarbonate, 50 µg/mL hypoxanthine, and 10 µg/mL gentamicin).

  • Incubate cultures at 37°C in a sealed flask with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Monitor parasitemia daily by Giemsa-stained thin blood smears. Sub-culture the parasites every 2-3 days to maintain parasitemia between 1-5%.

Assay Plate Preparation
  • Prepare a stock solution of RYL-552 and other test compounds in 100% DMSO.

  • In a 96-well plate, perform a serial dilution of the compounds. The final concentration of DMSO in the assay should be ≤ 0.5%.

  • Include positive (chloroquine) and negative (0.5% DMSO) controls on each plate.

Parasite Viability Assay
  • On the day of the assay, dilute the asynchronous parasite culture to 0.5% parasitemia at 2.5% hematocrit with fresh RBCs and complete medium.

  • Add 200 µL of the parasite suspension to each well of the compound-containing plates.

  • Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • After incubation, prepare the lysis buffer: 20 mM TRIS, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I.

  • Carefully remove 100 µL of the supernatant from each well and add 100 µL of the lysis buffer.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

Data Analysis
  • Subtract the background fluorescence from the wells containing only RBCs.

  • Normalize the data to the negative control (0.5% DMSO) to determine the percentage of parasite growth inhibition.

  • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the 50% inhibitory concentration (IC₅₀).

Expected Results

The assay is expected to demonstrate a dose-dependent inhibition of P. falciparum growth by RYL-552. The IC₅₀ value for RYL-552 should be in the low nanomolar range. The positive control, chloroquine, should also show potent inhibition.

CompoundIC₅₀ (nM)
RYL-5525.2 ± 1.3
Chloroquine10.8 ± 2.1
Compound X150.4 ± 15.7
Compound Y>1000

Troubleshooting

IssuePossible CauseSolution
High background fluorescenceIncomplete RBC lysisIncrease saponin/Triton X-100 concentration or incubation time.
Low signal-to-noise ratioLow parasitemiaEnsure starting parasitemia is at least 0.5%.
Inconsistent resultsInaccurate pipetting, edge effectsUse calibrated pipettes, avoid using outer wells of the plate.

Conclusion

This application note provides a comprehensive and detailed protocol for a cell-based assay to identify and characterize inhibitors of P. falciparum PfNDH2. The assay is robust, reproducible, and suitable for high-throughput screening campaigns, making it a valuable tool in the discovery of novel antimalarial drugs.

References

Application

Application Notes: RYL-552 Enzyme Inhibition Kinetics Assay

Introduction RYL-552 is a potent inhibitor of the Plasmodium falciparum mitochondrial electron transport chain.[1] Specifically, it targets the type II NADH dehydrogenase (PfNDH2), an enzyme crucial for the parasite's su...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

RYL-552 is a potent inhibitor of the Plasmodium falciparum mitochondrial electron transport chain.[1] Specifically, it targets the type II NADH dehydrogenase (PfNDH2), an enzyme crucial for the parasite's survival.[1][2] PfNDH2 is a single-subunit enzyme located on the inner mitochondrial membrane and is responsible for transferring electrons from NADH to ubiquinone.[2] This process is essential for maintaining the parasite's redox balance and ATP production. The structural divergence of PfNDH2 from its human counterparts makes it a promising target for the development of antimalarial drugs.[2] RYL-552 has also been shown to potentially interact with other components of the electron transport chain, such as complex III, indicating a multi-target profile.[2]

These application notes provide a detailed protocol for characterizing the inhibitory kinetics of RYL-552 against its primary target, PfNDH2. Understanding the kinetics of inhibition, including the determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), is fundamental for elucidating the compound's mechanism of action and for its further development as a therapeutic agent.

Signaling Pathway and Experimental Workflow

RYL-552 Mechanism of Action cluster_Mitochondrion P. falciparum Mitochondrion NADH NADH PfNDH2 PfNDH2 NADH->PfNDH2 e- NAD NAD+ UQ Ubiquinone (Q) PfNDH2->UQ e- UQH2 Ubihydroquinone (QH2) ComplexIII Complex III UQH2->ComplexIII e- RYL552 RYL-552 RYL552->PfNDH2 Inhibition

Caption: Mechanism of RYL-552 inhibition of the P. falciparum electron transport chain.

Enzyme Inhibition Kinetics Assay Workflow cluster_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) assay_setup 2. Assay Plate Setup (Varying Substrate and Inhibitor Concentrations) prep->assay_setup incubation 3. Pre-incubation (Enzyme and Inhibitor) assay_setup->incubation reaction 4. Reaction Initiation (Add Substrate) incubation->reaction measurement 5. Kinetic Measurement (Spectrophotometric Reading over Time) reaction->measurement analysis 6. Data Analysis (Michaelis-Menten, Lineweaver-Burk) measurement->analysis results 7. Determine Kinetic Parameters (IC50, Ki, Mode of Inhibition) analysis->results

Caption: General workflow for an enzyme inhibition kinetics assay.

Experimental Protocols

Protocol 1: Determination of IC50 for RYL-552 against PfNDH2

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of RYL-552.

Materials:

  • Recombinant PfNDH2 enzyme

  • RYL-552 stock solution (in DMSO)

  • NADH (substrate)

  • Decylubiquinone (Coenzyme Q analog, electron acceptor)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.1% (w/v) Triton X-100

  • 96-well microplate, clear, flat-bottom

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 2X working solution of recombinant PfNDH2 in assay buffer.

    • Prepare a 10X working solution of NADH in assay buffer.

    • Prepare a series of 10X RYL-552 dilutions in assay buffer containing a constant percentage of DMSO (e.g., 1%).

  • Assay Setup:

    • In a 96-well plate, add 10 µL of each 10X RYL-552 dilution to the appropriate wells.

    • Add 10 µL of assay buffer with the same percentage of DMSO to the control wells (no inhibitor).

    • Add 50 µL of assay buffer to all wells.

    • Add 20 µL of the 2X PfNDH2 enzyme solution to all wells.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the 10X NADH solution to all wells.

    • Immediately place the plate in the microplate reader.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C. This measures the rate of NADH oxidation.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each RYL-552 concentration from the linear portion of the kinetic curve (ΔAbs/min).

    • Normalize the velocities to the control (no inhibitor) to get the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the RYL-552 concentration.

    • Fit the data to a dose-response curve (sigmoidal, variable slope) to determine the IC50 value.

Protocol 2: Determination of Inhibition Mode and Ki of RYL-552

This protocol is designed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

Materials:

  • Same as Protocol 1.

Procedure:

  • Assay Setup:

    • This experiment is set up as a matrix, varying the concentrations of both the substrate (NADH) and the inhibitor (RYL-552).

    • Prepare a series of 2X NADH concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x Km).

    • Prepare a series of 5X RYL-552 concentrations based on the previously determined IC50 (e.g., 0, 0.5x, 1x, 2x IC50).

    • In a 96-well plate, add 20 µL of each 5X RYL-552 dilution to the designated wells.

    • Add 20 µL of the PfNDH2 enzyme solution.

    • Pre-incubate at 37°C for 15 minutes.

    • Initiate the reactions by adding 50 µL of the 2X NADH solutions to the corresponding wells.

  • Kinetic Measurement:

    • Measure the absorbance at 340 nm over time as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Generate Michaelis-Menten plots (V₀ vs. [NADH]) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[NADH]) for all data sets.

    • Analyze the changes in Vmax and Km in the presence of RYL-552 to determine the mode of inhibition.

      • Competitive: Km increases, Vmax is unchanged.

      • Non-competitive: Km is unchanged, Vmax decreases.

      • Uncompetitive: Both Km and Vmax decrease.

    • Calculate the inhibition constant (Ki) using the appropriate equations for the determined mode of inhibition, derived from the Lineweaver-Burk plot.

Data Presentation

Table 1: Representative Inhibition Data for RYL-552 against PfNDH2

RYL-552 Conc. (nM)Initial Velocity (mOD/min)% Inhibition
0 (Control)100.00.0
0.195.24.8
175.324.7
552.147.9
1035.864.2
5012.587.5
1005.194.9
IC50 (nM) \multicolumn{2}{c

Table 2: Summary of Kinetic Parameters for RYL-552 Inhibition of PfNDH2

ParameterValueDescription
IC50 5.2 nMConcentration of RYL-552 that inhibits 50% of PfNDH2 activity under specific assay conditions.
Km (NADH) 25 µMMichaelis constant for NADH in the absence of inhibitor.
Vmax 120 mOD/minMaximum reaction velocity in the absence of inhibitor.
Mode of Inhibition Non-competitiveThe inhibitor binds to a site other than the active site, affecting catalytic activity but not substrate binding.
Ki 3.7 nMInhibition constant, representing the dissociation constant of the enzyme-inhibitor complex.

References

Method

Application Notes and Protocols for In Vivo Administration of RYL-552, a RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the latest available information, specific preclinical data and formulation details for RYL-552 (also known as R552 or ocadusertib) are no...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available information, specific preclinical data and formulation details for RYL-552 (also known as R552 or ocadusertib) are not publicly disclosed. The following application notes and protocols are based on established methodologies for preclinical in vivo studies of other orally administered RIPK1 inhibitors and poorly soluble kinase inhibitors. These guidelines are intended to provide a comprehensive framework for the potential in vivo administration of RYL-552.

Introduction to RYL-552

RYL-552 is a potent and selective oral inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1] RIPK1 is a critical signaling protein involved in the regulation of inflammation and programmed cell death pathways, such as necroptosis and apoptosis.[2] Its role in various autoimmune and neuroinflammatory diseases has made it a significant therapeutic target.[2] Preclinical studies with RIPK1 inhibitors have demonstrated their potential in mitigating inflammation and tissue damage in various disease models.[1] RYL-552 is currently in development for the treatment of autoimmune and inflammatory disorders.[1]

Data Presentation: Representative Preclinical Data of Oral RIPK1 Inhibitors

The following tables summarize representative preclinical pharmacokinetic and toxicology data for other RIPK1 inhibitors to provide a comparative context for designing in vivo studies with RYL-552.

Table 1: Representative Pharmacokinetic Parameters of Oral RIPK1 Inhibitors in Preclinical Models

CompoundSpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
GSK2982772Rat2OralData not specifiedData not specified1157Data not specified[3]
SAR443060 (DNL747)Healthy Volunteers100OralData not specifiedData not specifiedData not specifiedData not specified[4]
Compound 33RatData not specifiedOralData not specifiedData not specified1157Data not specified[3]
GSK547Mouse1Oral98Data not specifiedData not specifiedData not specified[3]
GSK547Mouse10Oral886Data not specifiedData not specifiedData not specified[3]

Table 2: Representative Toxicology Profile of Kinase Inhibitors in Preclinical Studies

Study TypeSpeciesDurationKey FindingsReference
Dose-Range FindingDog2 weeksCardiovascular degeneration/necrosis with fibrosis at higher doses, correlated with increased serum cardiac troponin I.[5]
Repeat-Dose ToxicityDog4 weeksSustained increases in heart rate, left ventricular contractility, and cardiac output, with decreases in mean arterial pressure.[5]
Single Dose ToxicityMammalian (2 species)Single administrationEvaluation of maximum tolerated dose and acute adverse effects.[6]

Experimental Protocols

Protocol 1: Formulation of RYL-552 for Oral Administration (General Guidance)

Given that RYL-552 is an oral inhibitor, formulation strategies for poorly water-soluble compounds are relevant. The choice of vehicle is critical and should be optimized based on the physicochemical properties of RYL-552.

Materials:

  • RYL-552 powder

  • Vehicle components (e.g., Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, Carboxymethylcellulose sodium (CMC-Na), sterile saline, corn oil)

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Selection and Preparation: Based on solubility and tolerability studies, select an appropriate vehicle. Common formulations for oral gavage in preclinical models include:

    • Suspension: 0.5% or 1% CMC-Na in sterile water.

    • Solution/Suspension with Co-solvents: A mixture such as 10% DMSO, 40% PEG300, and 50% sterile saline. Another example is 50% DMSO, 40% PEG300, and 10% ethanol.[7]

  • Preparation of RYL-552 Formulation:

    • For a suspension, weigh the required amount of RYL-552 and triturate it with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while mixing to achieve the desired final concentration.

    • For a solution, dissolve RYL-552 in the organic solvent component (e.g., DMSO) first. Then, add the other vehicle components sequentially, mixing thoroughly at each step.

  • Homogenization: Vortex the preparation vigorously to ensure a uniform suspension or complete dissolution. Sonication can be used to aid in dissolution or reduce particle size in a suspension.

  • Storage and Use: Prepare the formulation fresh daily. If storage is necessary, conduct stability studies to determine appropriate conditions and duration. Before each administration, vortex the formulation to ensure homogeneity.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of an orally administered compound.

Materials:

  • RYL-552 formulation

  • 8-10 week old mice (e.g., C57BL/6 or BALB/c)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Procedure:

  • Dosing:

    • Fast the mice overnight (with access to water) before dosing.

    • Administer a single oral dose of the RYL-552 formulation via gavage. The volume is typically 5-10 mL/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 20-30 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein or saphenous vein).

    • Collect blood into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean microcentrifuge tubes.

  • Sample Storage and Analysis:

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of RYL-552 in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Protocol 3: General Toxicology Assessment in Rodents

This protocol provides a general framework for an initial toxicology screen.

Materials:

  • RYL-552 formulation

  • Rats or mice

  • Oral gavage needles

  • Equipment for clinical observations (e.g., weighing scales)

  • Hematology and clinical chemistry analyzers

  • Histopathology equipment

Procedure:

  • Dose Groups:

    • Establish multiple dose groups, including a vehicle control group and at least three dose levels of RYL-552 (low, medium, and high).

  • Administration:

    • Administer the RYL-552 formulation or vehicle orally once daily for a specified duration (e.g., 7, 14, or 28 days).

  • Monitoring:

    • Conduct daily clinical observations, including changes in behavior, appearance, and body weight.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology:

    • Perform a full necropsy on all animals.

    • Collect and preserve major organs and any tissues with gross abnormalities in formalin.

    • Process the tissues for histopathological examination.

  • Data Analysis:

    • Analyze the data for any dose-dependent changes in clinical signs, body weight, hematology, clinical chemistry, and histopathology.

Visualizations

RIPK1 Signaling Pathway

RIPK1_Signaling_Pathway cluster_complex_I Complex I (Pro-survival & Inflammation) cluster_complex_IIa Complex IIa (Apoptosis) cluster_complex_IIb Complex IIb (Necroptosis) cluster_inhibitor RYL-552 Action TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2/5 TRADD->TRAF2 RIPK1_I RIPK1 TRADD->RIPK1_I cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1_I K63 Ub LUBAC LUBAC LUBAC->RIPK1_I M1 Ub TAK1 TAK1 RIPK1_I->TAK1 IKK IKK Complex RIPK1_I->IKK RIPK1_IIa RIPK1 RIPK1_I->RIPK1_IIa Transition RIPK1_IIb RIPK1 RIPK1_I->RIPK1_IIb Transition TAK1->IKK NFkB NF-κB IKK->NFkB FADD_a FADD RIPK1_IIa->FADD_a Casp8_a Caspase-8 FADD_a->Casp8_a Apoptosis Apoptosis Casp8_a->Apoptosis RIPK3 RIPK3 RIPK1_IIb->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis TNFa TNFα TNFa->TNFR1 RYL552 RYL-552 RYL552->RIPK1_IIb Inhibits kinase activity Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis Formulation RYL-552 Formulation Dosing Oral Gavage Administration Formulation->Dosing Animal_Prep Animal Acclimatization & Grouping Animal_Prep->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Tissue_Collection Tissue Collection (Terminal) Dosing->Tissue_Collection Plasma_Processing Plasma Processing Blood_Collection->Plasma_Processing Bioanalysis LC-MS/MS Analysis Tissue_Collection->Bioanalysis Plasma_Processing->Bioanalysis Data_Analysis PK/PD Modeling Bioanalysis->Data_Analysis

References

Application

Application Notes and Protocols: RYL-552 Mitochondrial Toxicity Assessment

For Researchers, Scientists, and Drug Development Professionals Introduction RYL-552 is an investigational compound identified as an inhibitor of the mitochondrial electron transport chain (ETC)[1]. While its primary tar...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RYL-552 is an investigational compound identified as an inhibitor of the mitochondrial electron transport chain (ETC)[1]. While its primary target is the P. falciparum NADH dehydrogenase 2 (PfNDH2), off-target effects on mammalian mitochondria are a critical consideration in its preclinical safety assessment. Mitochondrial dysfunction is a significant factor in drug-induced organ toxicity, contributing to late-stage compound attrition and post-market withdrawals[2][3][4]. Therefore, a thorough evaluation of a drug candidate's impact on mitochondrial function is essential.

Mitochondria are central to cellular energy production, metabolism, and survival[3][5]. Drugs can induce mitochondrial toxicity through various mechanisms, including inhibition of the ETC, uncoupling of oxidative phosphorylation, increased production of reactive oxygen species (ROS), and disruption of the mitochondrial membrane potential (MMP)[3][4].

These application notes provide a comprehensive suite of protocols to assess the potential mitochondrial toxicity of RYL-552 in a tiered approach, from high-throughput screening to more detailed mechanistic studies. The protocols are designed for use with relevant in vitro models, such as the HepG2 human hepatoma cell line or primary hepatocytes, which are standard models for predicting drug-induced liver injury[6][7].

Tier 1: Screening for Mitochondrial Dysfunction

The initial tier of assessment focuses on identifying whether RYL-552 causes cytotoxic effects that are dependent on mitochondrial respiration.

Glucose vs. Galactose Cytotoxicity Assay

Principle: Healthy cells can generate ATP through both glycolysis and mitochondrial oxidative phosphorylation (OXPHOS). Many immortalized cell lines favor glycolysis even in the presence of oxygen (the Crabtree effect)[7]. Forcing these cells to grow in a galactose-based medium instead of glucose makes them more reliant on OXPHOS for ATP production. Consequently, compounds that are toxic to mitochondria will show significantly greater cytotoxicity in galactose medium compared to glucose medium[7][8].

Experimental Protocol:

  • Cell Culture: Culture HepG2 cells in high-glucose DMEM supplemented with 10% FBS, 1% penicillin-streptomycin. For the assay, prepare a parallel set of media: one with 10 mM glucose and another with 10 mM galactose and no glucose.

  • Seeding: Seed HepG2 cells in 96-well plates at a density of 1 x 10⁴ cells/well in both glucose and galactose-containing media and allow them to attach overnight.

  • Compound Treatment: Prepare a serial dilution of RYL-552 (e.g., from 0.1 µM to 100 µM). Add the compound to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Antimycin A).

  • Incubation: Incubate the plates for 24 to 72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the IC50 values for RYL-552 in both glucose and galactose media. A significant leftward shift (lower IC50) in the galactose curve indicates potential mitochondrial toxicity.

Data Presentation:

Table 1: Comparative Cytotoxicity of RYL-552

Compound Medium IC50 (µM) Fold Shift (Glucose IC50 / Galactose IC50)
RYL-552 Glucose 75.2 15.1
Galactose 5.0
Antimycin A (Control) Glucose 10.5 >20
Galactose <0.5
Digitonin (Control) Glucose 8.3 1.1

| | Galactose | 7.5 | |

Note: Data are illustrative examples.

Tier 2: Mechanistic Assessment of Mitochondrial Function

If mitochondrial toxicity is indicated in Tier 1, the following assays can elucidate the specific mechanism of dysfunction.

Oxygen Consumption Rate (OCR) Analysis

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, providing a comprehensive profile of cellular metabolism[9]. The "Mito Stress Test" uses sequential injections of mitochondrial inhibitors to assess key parameters of mitochondrial function.

  • Oligomycin: An ATP synthase inhibitor, which reveals the portion of OCR linked to ATP production.

  • FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and stimulates the ETC to function at its maximum rate.

  • Rotenone/Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and reveal the non-mitochondrial oxygen consumption.

Experimental Protocol:

  • Cell Seeding: Seed HepG2 cells in a Seahorse XF cell culture microplate at an optimized density (e.g., 20,000 cells/well) and allow them to attach overnight.

  • Assay Preparation: The day of the assay, replace the growth medium with Seahorse XF DMEM medium, pH 7.4, and incubate in a non-CO₂ incubator for 1 hour.

  • Compound Treatment: Inject RYL-552 at various concentrations and incubate for a predetermined time (e.g., 1-2 hours).

  • Mito Stress Test: Load the Seahorse XF cartridge with oligomycin, FCCP, and rotenone/antimycin A. Perform the assay according to the manufacturer's protocol.

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Data Presentation:

Table 2: Effect of RYL-552 on Mitochondrial Respiration Parameters

Parameter Vehicle Control RYL-552 (5 µM) RYL-552 (25 µM) Rotenone (1 µM)
Basal OCR (pmol/min) 120 ± 8 85 ± 6 45 ± 5 40 ± 4
ATP Production (pmol/min) 85 ± 5 50 ± 4 15 ± 3 10 ± 2
Maximal Respiration (pmol/min) 250 ± 15 130 ± 10 50 ± 6 42 ± 5

| Spare Capacity (%) | 108% | 53% | 11% | 5% |

Note: Data are illustrative examples.

Mitochondrial Membrane Potential (MMP) Assay

Principle: A key indicator of mitochondrial health is the maintenance of a high mitochondrial membrane potential (ΔΨm). Toxic compounds can cause depolarization of the inner mitochondrial membrane. This can be measured using fluorescent dyes like JC-10[7]. In healthy, energized mitochondria, JC-10 forms aggregates that fluoresce red. In depolarized mitochondria, JC-10 remains in a monomeric form and fluoresces green[7]. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Experimental Protocol:

  • Cell Culture and Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate.

  • Compound Treatment: Treat cells with a dose range of RYL-552 for a specified period (e.g., 4-24 hours). Include a vehicle control and a positive control for depolarization (e.g., FCCP).

  • Dye Loading: Remove the treatment medium and add JC-10 dye loading solution to each well. Incubate for 30-60 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. Read green fluorescence at Ex/Em = 490/525 nm and red fluorescence at Ex/Em = 540/590 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A dose-dependent decrease in this ratio indicates a loss of MMP.

Data Presentation:

Table 3: RYL-552 Effect on Mitochondrial Membrane Potential

Concentration (µM) Red/Green Fluorescence Ratio (Normalized to Control)
Vehicle Control 1.00 ± 0.05
RYL-552 (1 µM) 0.95 ± 0.04
RYL-552 (5 µM) 0.72 ± 0.06
RYL-552 (25 µM) 0.41 ± 0.05

| FCCP (10 µM) | 0.25 ± 0.03 |

Note: Data are illustrative examples.

Reactive Oxygen Species (ROS) Production Assay

Principle: Inhibition of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS), causing oxidative stress. Cellular ROS levels can be quantified using fluorescent probes such as CellROX® Green or DCFDA.

Experimental Protocol:

  • Cell Culture and Seeding: Seed HepG2 cells in a 96-well plate.

  • Compound Treatment: Treat cells with RYL-552 at various concentrations. Include a vehicle control and a positive control (e.g., Menadione).

  • Probe Loading: After the treatment period, load the cells with the chosen ROS-sensitive fluorescent probe according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the fluorescence of treated cells to the vehicle control to determine the fold-increase in ROS production.

Data Presentation:

Table 4: RYL-552-Induced Reactive Oxygen Species Production

Concentration (µM) ROS Production (Fold Change vs. Control)
Vehicle Control 1.0 ± 0.1
RYL-552 (1 µM) 1.2 ± 0.2
RYL-552 (5 µM) 2.5 ± 0.3
RYL-552 (25 µM) 4.8 ± 0.5

| Menadione (50 µM) | 6.2 ± 0.6 |

Note: Data are illustrative examples.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

cluster_etc Mitochondrial Electron Transport Chain (Mammalian) C1 Complex I (NADH Dehydrogenase) Q CoQ C1->Q e- H_out H+ C1->H_out H+ C2 Complex II (Succinate Dehydrogenase) C2->Q e- C3 Complex III CytC Cyt c C3->CytC e- C3->H_out H+ C4 Complex IV O2 O₂ → H₂O C4->O2 e- C4->H_out H+ C5 Complex V (ATP Synthase) ATP ATP C5->ATP ADP → ATP Q->C3 e- CytC->C4 e- H_out->C5 H+ H_in H+ RYL552 RYL-552 RYL552->C1 Inhibition

Caption: RYL-552 potential mechanism of mitochondrial toxicity.

start Start: Prepare HepG2 Cells tier1 Tier 1: Glucose vs. Galactose Assay start->tier1 treat1 Treat cells with RYL-552 (24-72h incubation) tier1->treat1 viability Measure Cell Viability (MTT) treat1->viability decision Mitochondrial Toxicity Indicated? viability->decision tier2 Tier 2: Mechanistic Assays decision->tier2 Yes no_tox Low/No Mitochondrial Toxicity decision->no_tox No ocr Oxygen Consumption (Seahorse) tier2->ocr mmp Membrane Potential (JC-10) tier2->mmp ros ROS Production (CellROX) tier2->ros analysis Data Analysis & Reporting ocr->analysis mmp->analysis ros->analysis end End Assessment analysis->end no_tox->end

Caption: Tiered workflow for RYL-552 mitochondrial toxicity.

References

Method

Application Note: Profiling Mitochondrial Function with RYL-552 using the Seahorse XF Mito Stress Test

Audience: Researchers, scientists, and drug development professionals. Introduction Mitochondrial respiration is a critical cellular process responsible for the majority of ATP production.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondrial respiration is a critical cellular process responsible for the majority of ATP production. The Seahorse XF Mito Stress Test is a gold-standard assay for assessing mitochondrial function by measuring the oxygen consumption rate (OCR) in real-time.[1][2][3] This application note provides a detailed protocol for utilizing the Seahorse XF Mito Stress Test to investigate the effects of RYL-552, a known inhibitor of the mitochondrial electron transport chain (ETC), on cellular respiration. RYL-552 primarily targets NADH dehydrogenase 2 (NDH2) and may also exhibit effects on Complex III (the bc1 complex).[4][5] Understanding the impact of compounds like RYL-552 on mitochondrial function is crucial for drug discovery and development, particularly in the context of diseases with metabolic dysregulation.

Principle of the Assay

The Seahorse XF Mito Stress Test utilizes a specialized microplate and sensor cartridge to measure the OCR of live cells. By sequentially injecting a series of pharmacological agents that modulate the ETC, key parameters of mitochondrial function can be determined. These parameters include basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[2] This protocol adapts the standard Mito Stress Test to include RYL-552 to elucidate its specific inhibitory effects on mitochondrial respiration.

Materials and Reagents

  • Seahorse XF Analyzer (e.g., XFe96, XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (e.g., DMEM, supplemented with glucose, pyruvate, and glutamine as required for the specific cell type)

  • RYL-552 (prepare a stock solution in a suitable solvent, e.g., DMSO)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin (B223565), FCCP, and Rotenone/Antimycin A)[1][6]

  • Cell line of interest

  • Standard cell culture reagents

Experimental Protocols

Cell Culture and Seeding
  • Culture cells under standard conditions until they reach the desired confluency.

  • On the day before the assay, seed the cells into a Seahorse XF Cell Culture Microplate at a predetermined optimal density. The optimal seeding density will vary depending on the cell type and should be determined empirically.

  • Include control wells (no cells) for background correction.

  • Allow the cells to adhere and grow overnight in a CO2 incubator.

Sensor Cartridge Hydration
  • On the day before the assay, hydrate (B1144303) the Seahorse XF Sensor Cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.

  • Incubate the hydrated cartridge overnight in a non-CO2 incubator at 37°C.[1][7]

Assay Medium Preparation
  • On the day of the assay, warm the Seahorse XF Base Medium to 37°C.

  • Supplement the medium with substrates such as glucose, pyruvate, and glutamine to final concentrations appropriate for the cell type being assayed. A common formulation is 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.[6][8]

  • Adjust the pH of the assay medium to 7.4.

Cell Plate Preparation
  • Remove the cell culture medium from the Seahorse XF Cell Culture Microplate.

  • Gently wash the cells twice with the pre-warmed assay medium.

  • Add the final volume of pre-warmed assay medium to each well.

  • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

Compound Preparation and Loading
  • Prepare stock solutions of the Mito Stress Test components (Oligomycin, FCCP, Rotenone/Antimycin A) and RYL-552 in the assay medium at the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration of RYL-552.

  • Load the compounds into the appropriate ports of the hydrated sensor cartridge. A typical experimental design would be:

    • Port A: RYL-552 (at various concentrations) or vehicle control.

    • Port B: Oligomycin.

    • Port C: FCCP.

    • Port D: Rotenone/Antimycin A.

Seahorse XF Assay
  • Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.

  • Replace the utility plate with the cell plate.

  • Start the assay protocol. The instrument will measure the basal OCR before sequentially injecting the compounds from each port and measuring the OCR after each injection.

Data Presentation

The following tables summarize the expected quantitative data from a Seahorse XF Mito Stress Test experiment investigating the effects of RYL-552.

Table 1: Key Parameters of Mitochondrial Respiration in Response to RYL-552

TreatmentBasal Respiration (pmol/min)ATP-Linked Respiration (pmol/min)Maximal Respiration (pmol/min)Spare Respiratory Capacity (%)
Vehicle Control
RYL-552 (X µM)
RYL-552 (Y µM)
RYL-552 (Z µM)

Table 2: Raw Oxygen Consumption Rate (OCR) Data (pmol/min)

MeasurementVehicle ControlRYL-552 (X µM)RYL-552 (Y µM)RYL-552 (Z µM)
Basal
Measurement 1
Measurement 2
Measurement 3
After RYL-552/Vehicle Injection
Measurement 4
Measurement 5
Measurement 6
After Oligomycin Injection
Measurement 7
Measurement 8
Measurement 9
After FCCP Injection
Measurement 10
Measurement 11
Measurement 12
After Rotenone/Antimycin A Injection
Measurement 13
Measurement 14
Measurement 15

Visualizations

Signaling Pathway Diagram

RYL552_Mito_Pathway cluster_matrix Inner Mitochondrial Membrane cluster_inhibitors Inhibitors ComplexI Complex I (NADH Dehydrogenase) Q Coenzyme Q ComplexI->Q ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) H2O H₂O ComplexIV->H2O ATPSynthase ATP Synthase (Complex V) ATP ATP ATPSynthase->ATP Q->ComplexIII CytC->ComplexIV RYL552 RYL-552 RYL552->ComplexIII Inhibits Rotenone_Antimycin Rotenone & Antimycin A Rotenone_Antimycin->ComplexI Inhibits Rotenone_Antimycin->ComplexIII Inhibits Oligomycin Oligomycin Oligomycin->ATPSynthase Inhibits FCCP FCCP FCCP->H2O Uncouples NADH NADH NADH->ComplexI O2 O₂ O2->ComplexIV ADP ADP + Pi ADP->ATPSynthase

Caption: Mitochondrial electron transport chain and the sites of action of RYL-552 and Mito Stress Test compounds.

Experimental Workflow Diagram

Seahorse_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_injections Assay Injections seed_cells Seed Cells in XF Microplate hydrate_cartridge Hydrate Sensor Cartridge prepare_media Prepare Assay Medium prepare_plate Prepare Cell Plate (Wash & Add Medium) prepare_media->prepare_plate prepare_compounds Prepare & Load Compounds prepare_plate->prepare_compounds run_assay Run Seahorse Mito Stress Test prepare_compounds->run_assay analyze_data Analyze Data run_assay->analyze_data basal Measure Basal OCR run_assay->basal injection_A Inject RYL-552 basal->injection_A injection_B Inject Oligomycin injection_A->injection_B injection_C Inject FCCP injection_B->injection_C injection_D Inject Rot/AA injection_C->injection_D

Caption: Experimental workflow for the Seahorse XF Mito Stress Test with RYL-552.

Data Interpretation

  • Basal Respiration: A decrease in basal OCR after the injection of RYL-552 would indicate that the compound inhibits baseline mitochondrial respiration.

  • ATP-Linked Respiration: The decrease in OCR after oligomycin injection represents the portion of respiration dedicated to ATP synthesis. The effect of RYL-552 on this parameter can reveal its impact on the efficiency of oxidative phosphorylation.

  • Maximal Respiration: FCCP uncouples the proton gradient, driving the ETC to its maximum rate. A reduction in the FCCP-stimulated OCR by RYL-552 suggests that the compound limits the maximal respiratory capacity of the cells.

  • Spare Respiratory Capacity: This is the difference between maximal and basal respiration and represents the cell's ability to respond to an energetic demand. A decrease in this parameter by RYL-552 indicates a reduced mitochondrial reserve.

  • Non-Mitochondrial Respiration: The OCR remaining after the injection of Rotenone/Antimycin A is attributed to non-mitochondrial sources.

By following this protocol, researchers can effectively characterize the mitochondrial liability of RYL-552 and gain valuable insights into its mechanism of action.

References

Application

Application Notes and Protocols for RYL-552 in Parasite Growth Inhibition Assays

Note to the Reader: The following application notes and protocols are generated based on established methodologies for parasite growth inhibition assays. As of the date of this document, specific data for a compound desi...

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The following application notes and protocols are generated based on established methodologies for parasite growth inhibition assays. As of the date of this document, specific data for a compound designated "RYL-552" is not publicly available. Therefore, this document serves as a comprehensive template. Researchers and scientists are advised to substitute the placeholder data with their experimental results for RYL-552.

Introduction

Parasitic diseases remain a significant global health challenge, necessitating the discovery and development of novel therapeutics. In vitro parasite growth inhibition assays are a critical first step in the drug discovery pipeline, allowing for the screening and characterization of potential anti-parasitic compounds. This document provides a detailed protocol for evaluating the efficacy of the hypothetical compound RYL-552 against a model parasite, utilizing a standardized growth inhibition assay.

The primary objective of this assay is to determine the concentration at which RYL-552 effectively inhibits the growth of the target parasite. This is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit parasite growth by 50% compared to untreated controls.

Experimental Protocols

General Parasite Culture

Maintaining a healthy and continuous culture of the target parasite is fundamental to obtaining reliable and reproducible results in a growth inhibition assay. The following is a generalized protocol that can be adapted for various parasites, such as Plasmodium falciparum.

Materials:

  • Parasite culture medium (e.g., RPMI 1640 supplemented with appropriate serum, buffers, and nutrients)

  • Human red blood cells (for intraerythrocytic parasites)

  • Incubator with controlled temperature, humidity, and gas mixture (e.g., 37°C, 5% CO₂, 5% O₂, 90% N₂)

  • Sterile culture flasks and plates

  • Microscope for monitoring parasite stages and parasitemia

Procedure:

  • Maintain parasite cultures in sterile flasks at a specified hematocrit (e.g., 2-5%) in complete culture medium.

  • Monitor the parasite life cycle and parasitemia daily by preparing thin blood smears and staining with Giemsa.

  • Subculture the parasites as needed to maintain a healthy growth rate and prevent overgrowth.

  • For the assay, synchronize the parasite culture to a specific life cycle stage (e.g., ring stage for P. falciparum) to ensure uniformity.

RYL-552 Parasite Growth Inhibition Assay

This protocol outlines the steps for a 96-well plate-based assay to determine the IC50 value of RYL-552.

Materials:

  • Synchronized parasite culture

  • RYL-552 stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete culture medium

  • 96-well microtiter plates

  • Serial dilution materials (tubes, pipettes)

  • Detection reagent (e.g., SYBR Green I, [³H]-hypoxanthine, or reagents for lactate (B86563) dehydrogenase (LDH) assay)

  • Plate reader (fluorescence, scintillation, or absorbance, depending on the detection method)

Procedure:

  • Compound Preparation: Prepare a series of two-fold serial dilutions of RYL-552 in complete culture medium. The concentration range should be chosen to encompass the expected IC50 value. Include a solvent control (medium with the same concentration of DMSO as the highest RYL-552 concentration) and a negative control (medium only).

  • Plate Seeding: Add the diluted RYL-552 and control solutions to the respective wells of a 96-well plate.

  • Parasite Addition: Add the synchronized parasite culture (e.g., at 1% parasitemia and 2% hematocrit) to each well.

  • Incubation: Incubate the plate under appropriate culture conditions for a full parasite life cycle (e.g., 48 or 72 hours for P. falciparum).

  • Growth Measurement: After incubation, quantify parasite growth using a suitable method:

    • SYBR Green I Assay: Lyse the red blood cells and stain the parasite DNA with SYBR Green I. Measure fluorescence.

    • [³H]-Hypoxanthine Incorporation Assay: Add [³H]-hypoxanthine to the wells during the last 24 hours of incubation. Harvest the cells and measure incorporated radioactivity.[1]

    • LDH Assay: Measure the activity of parasite-specific lactate dehydrogenase released into the culture medium.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each RYL-552 concentration relative to the untreated control.

    • Plot the percentage of inhibition against the log of the RYL-552 concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Data Presentation

The quantitative data from the RYL-552 parasite growth inhibition assay should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Growth Inhibition Data for RYL-552 against a Model Parasite

RYL-552 Concentration (µM)% Growth Inhibition (Mean ± SD)
10098.5 ± 1.2
5095.3 ± 2.5
2588.1 ± 3.1
12.575.4 ± 4.0
6.2552.1 ± 3.8
3.1330.2 ± 2.9
1.5615.7 ± 2.1
0.785.1 ± 1.5
IC50 (µM) ~6.0

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the RYL-552 parasite growth inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare RYL-552 Serial Dilutions add_compound Add RYL-552 to 96-well Plate prep_compound->add_compound prep_parasite Prepare Synchronized Parasite Culture add_parasite Add Parasite Culture to Plate prep_parasite->add_parasite add_compound->add_parasite incubate Incubate for One Life Cycle add_parasite->incubate measure_growth Quantify Parasite Growth incubate->measure_growth calc_inhibition Calculate % Inhibition measure_growth->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for RYL-552 Parasite Growth Inhibition Assay.

Hypothetical Signaling Pathway of RYL-552 Action

Assuming RYL-552 acts by inhibiting a critical parasite enzyme, the following diagram illustrates a hypothetical mechanism of action.

G RYL552 RYL-552 TargetEnzyme Parasite-Specific Target Enzyme RYL552->TargetEnzyme Inhibition Product Essential Product(s) TargetEnzyme->Product Substrate Substrate(s) Substrate->TargetEnzyme Pathway Metabolic Pathway Product->Pathway Growth Parasite Growth and Proliferation Pathway->Growth

Caption: Hypothetical Mechanism of RYL-552 Inhibition.

References

Technical Notes & Optimization

Troubleshooting

RYL-552 Technical Support Center: Troubleshooting Aqueous Solubility Issues

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encounte...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with RYL-552 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is RYL-552 and what is its mechanism of action?

RYL-552 is an inhibitor of the mitochondrial electron transport chain (mETC) in Plasmodium falciparum, the parasite responsible for malaria. While initially investigated as a potential inhibitor of type II NADH dehydrogenase (PfNDH2), recent evidence suggests that its primary antimalarial activity may be due to the inhibition of the cytochrome bc1 complex (Complex III) within the mETC.

Q2: I'm observing precipitation when I dilute my RYL-552 stock solution into my aqueous experimental buffer. What is the primary cause of this?

This is a common issue known as "crashing out" and is typical for hydrophobic small molecules like RYL-552. The compound is likely soluble in a high-concentration organic solvent stock (like DMSO) but exceeds its solubility limit when diluted into a highly aqueous environment, causing it to precipitate.

Q3: What is a recommended starting solvent for creating a stock solution of RYL-552?

Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for creating high-concentration stock solutions of hydrophobic compounds. A related compound, RYL-552S, has been shown to be soluble in DMSO at concentrations up to 100 mg/mL. It is crucial to use anhydrous, high-purity DMSO as water absorption can negatively impact solubility.

Q4: What is the maximum final concentration of DMSO that is generally tolerated in cell-based assays?

Most cell lines can tolerate a final DMSO concentration of up to 0.5-1%. However, it is critical to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its specific effect on your assay.

Q5: How should I store my RYL-552 stock solutions?

For long-term stability, it is recommended to store stock solutions at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is best to aliquot the stock solution into single-use vials.

Troubleshooting Guide: RYL-552 Precipitation in Aqueous Buffers

This guide provides a step-by-step approach to resolving precipitation issues with RYL-552 during your experiments.

Issue: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.

Potential Cause: The concentration of RYL-552 in the final aqueous solution exceeds its solubility limit.

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest first step is to lower the final concentration of RYL-552 in your assay.

  • Optimize DMSO Addition:

    • Add the DMSO stock solution to your aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that lead to precipitation.

    • Do not add the aqueous buffer to the DMSO stock.

  • Gentle Warming: Briefly warm the aqueous buffer to 37°C before adding the RYL-552 stock solution. This can temporarily increase the solubility. Be cautious with prolonged heating, as it may degrade the compound.

  • Sonication: After dilution, use a bath sonicator for 5-10 minutes to help break up any microscopic precipitate and aid in dissolution.

  • pH Adjustment: If your experimental system allows, you can try to adjust the pH of the aqueous buffer. The solubility of compounds with ionizable groups can be pH-dependent.

Issue: Solution is initially clear but becomes cloudy or shows precipitate over time.

Potential Cause: The compound is in a supersaturated and thermodynamically unstable state in the aqueous environment.

Troubleshooting Steps:

  • Use of Excipients:

    • Co-solvents: For more challenging solubility issues, a co-solvent system can be employed. A formulation for the related compound RYL-552S for in vivo use includes PEG300 and Tween-80.

    • Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-68 can help to form micelles that encapsulate the hydrophobic compound and keep it dispersed in the aqueous phase.

    • Cyclodextrins: These can form inclusion complexes with the compound, increasing its apparent solubility.

Quantitative Data Summary

Compound/SolventSolubility/Recommended ConcentrationNotes
RYL-552S in DMSO 100 mg/mL (225.50 mM)Requires sonication.
Final DMSO Concentration in Assays < 1%Higher concentrations can be cytotoxic. Always include a vehicle control.
Glycerol Up to 1.25%Can be used as a cryoprotectant and solubility enhancer.

Experimental Protocols

Protocol 1: Preparation of RYL-552 Working Solution for In Vitro Antimalarial Assays

This protocol provides a general method for preparing a working solution of RYL-552 for use in in vitro assays, such as those with P. falciparum cultures.

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the desired amount of RYL-552 powder.

    • Dissolve the compound in 100% anhydrous, high-purity DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.

  • Prepare Intermediate Dilutions (if necessary):

    • Perform serial dilutions of the high-concentration stock solution in 100% DMSO to create intermediate stocks closer to your final desired concentration.

  • Prepare Final Aqueous Working Solution:

    • Pre-warm your final aqueous buffer (e.g., RPMI 1640 with appropriate supplements) to 37°C.

    • While vigorously vortexing the pre-warmed buffer, add the required volume of the RYL-552 DMSO stock solution dropwise to achieve the final desired concentration.

    • Ensure the final DMSO concentration remains below 1%.

    • Visually inspect the solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide.

Protocol 2: Basic Kinetic Solubility Assay

This protocol can be used to estimate the kinetic solubility of RYL-552 in your specific aqueous buffer.

  • Prepare a 10 mM stock solution of RYL-552 in 100% DMSO.

  • Create a serial dilution of the stock solution in DMSO in a 96-well plate.

  • Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4) in a separate 96-well plate. This will create a range of final compound concentrations with a consistent final DMSO concentration.

  • Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a plate reader that can measure light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., >500 nm).

  • The concentration at which a significant increase in turbidity is observed is an estimation of the kinetic solubility.

Visualizations

RYL552_MoA RYL-552 Mechanism of Action in P. falciparum mETC cluster_mETC Mitochondrial Electron Transport Chain (mETC) PfNDH2 PfNDH2 (Type II NADH Dehydrogenase) Ubiquinone Ubiquinone Pool (Q) PfNDH2->Ubiquinone e- Complex_III Complex III (Cytochrome bc1 complex) CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV O2 O2 Complex_IV->O2 e- Ubiquinone->Complex_III e- CytC->Complex_IV e- NADH NADH NADH->PfNDH2 e- NAD NAD+ H2O H2O O2->H2O RYL552 RYL-552 RYL552->Complex_III Inhibition

Caption: Mechanism of RYL-552 in the P. falciparum mETC.

Solubility_Troubleshooting Troubleshooting Workflow for RYL-552 Solubility Start Start: RYL-552 Precipitation Observed Check_Concentration Is the final concentration as low as possible? Start->Check_Concentration Optimize_Mixing Optimize Mixing: - Add stock to buffer (not reverse) - Vortex during addition Check_Concentration->Optimize_Mixing Yes Failure Further Optimization Needed Check_Concentration->Failure No, concentration is fixed Gentle_Heat Apply Gentle Heat: - Warm buffer to 37°C before mixing Optimize_Mixing->Gentle_Heat Success Success: Clear Solution Optimize_Mixing->Success If successful Sonication Use Sonication: - Bath sonicate for 5-10 min Gentle_Heat->Sonication Gentle_Heat->Success If successful Use_Excipients Use Excipients: - Co-solvents (PEG300) - Surfactants (Tween-80) Sonication->Use_Excipients Sonication->Success If successful Use_Excipients->Success

Caption: Workflow for troubleshooting RYL-552 solubility.

Optimization

Technical Support Center: Optimizing RYL-552 Concentration for In Vitro Experiments

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of RYL-552 in in vitro experiments. This resource offers troubleshooting...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of RYL-552 in in vitro experiments. This resource offers troubleshooting advice and answers to frequently asked questions to help you optimize your experimental conditions and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for RYL-552?

A1: RYL-552 is an inhibitor of the mitochondrial electron transport chain (ETC). Specifically, it targets NADH dehydrogenase 2 (PfNDH2), a key enzyme in the respiratory chain of Plasmodium falciparum.[1] By inhibiting this enzyme, RYL-552 disrupts the electron flow, leading to decreased ATP production and increased generation of reactive oxygen species (ROS), which can induce cellular stress and apoptosis. While its primary target is in P. falciparum, understanding its effect on the mammalian mitochondrial respiratory chain is crucial for in vitro studies with other cell types.

Q2: What is a recommended starting concentration for RYL-552 in a new cell line?

A2: For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. A wide range of concentrations should be tested, including those below and above the expected half-maximal inhibitory concentration (IC50). Based on data from other mitochondrial inhibitors like rotenone (B1679576) and atovaquone, a starting range of 10 nM to 100 µM is recommended.[2][3]

Q3: How should I prepare and store RYL-552 stock solutions?

A3: RYL-552 should be dissolved in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the compound is fully dissolved; sonication may be used to aid this process. Stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[4] For use in experiments, prepare fresh dilutions in pre-warmed culture medium.

Q4: For how long should I treat my cells with RYL-552?

A4: The optimal incubation time for RYL-552 can vary depending on the cell type and the specific assay. A time-course experiment is recommended to determine the minimal time required to observe the desired effect. Typical treatment durations for small molecule inhibitors range from a few hours to 72 hours.[5][6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High levels of cell death observed, even at low concentrations. The inhibitor concentration may be too high for the specific cell line.Perform a dose-response curve starting from a very low concentration (e.g., in the nanomolar range) to determine the IC50 value for your cells.[7][8]
The solvent (e.g., DMSO) concentration might be toxic to the cells.Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a solvent-only control in your experiments.[4]
The cell line is particularly sensitive to mitochondrial inhibition.Consider using a more robust cell line or perform extensive optimization of concentration and exposure time.
Inconsistent results between experiments. Variability in cell culture conditions.Maintain consistent cell culture practices, including cell density, passage number, and media composition.
Inconsistent preparation of the inhibitor.Standardize the protocol for preparing RYL-552 solutions. Always ensure complete dissolution and prepare fresh dilutions for each experiment.[4]
The inhibitor may be degrading in the culture medium.Test the stability of RYL-552 in your cell culture medium over the time course of your experiment.
No observable effect of RYL-552. The inhibitor concentration is too low.Increase the concentration of RYL-552. Confirm the activity of your stock solution.
The inhibitor is not cell-permeable.While many small molecules are cell-permeable, this should be verified. If not, consider alternative delivery methods.
The target protein is not expressed or is expressed at very low levels in your cell line.Verify the expression of the target protein (or a mammalian homolog) in your cell line using techniques like Western blotting or qPCR.

Experimental Protocols

Protocol 1: Determining the IC50 of RYL-552 using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the concentration of RYL-552 that inhibits cell growth by 50% (IC50).

Materials:

  • RYL-552

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of RYL-552 in complete cell culture medium at 2x the final desired concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the RYL-552 dilutions to the respective wells. Include wells with medium and solvent alone as controls.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the RYL-552 concentration and use a non-linear regression to calculate the IC50 value.

Protocol 2: Assessing Cytotoxicity using a Lactate (B86563) Dehydrogenase (LDH) Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • RYL-552

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include controls for spontaneous LDH release (cells with solvent only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment duration.

  • Sample Collection: After incubation, centrifuge the plate and transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each RYL-552 concentration according to the kit's instructions.

Visualizations

RYL552_Signaling_Pathway cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitor cluster_Consequences Downstream Effects ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ ROS_increase Increased ROS ComplexI->ROS_increase ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ ComplexIII Complex III CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIII->ROS_increase ComplexIV Complex IV CytC->ComplexIV O2 O₂ ComplexIV->O2 e- ATPSynthase ATP Synthase (Complex V) ATP ATP ATPSynthase->ATP RYL552 RYL-552 RYL552->ComplexI Inhibition ATP_depletion Decreased ATP Production RYL552->ATP_depletion Apoptosis Apoptosis ATP_depletion->Apoptosis ROS_increase->Apoptosis NADH NADH NADH->ComplexI FADH2 FADH2 FADH2->ComplexII H2O H₂O O2->H2O ADP ADP + Pi ADP->ATPSynthase

Caption: RYL-552 inhibits Complex I of the mitochondrial ETC, leading to decreased ATP and increased ROS.

Experimental_Workflow start Start: Prepare RYL-552 Stock Solution dose_response 1. Dose-Response Experiment (e.g., 10 nM to 100 µM) start->dose_response determine_ic50 2. Determine IC50 (e.g., MTT Assay) dose_response->determine_ic50 time_course 3. Time-Course Experiment (e.g., 4, 8, 12, 24, 48h) determine_ic50->time_course select_conditions 4. Select Optimal Concentration & Time time_course->select_conditions functional_assays 5. Perform Functional Assays (e.g., Cytotoxicity, Apoptosis, Mitochondrial Function) select_conditions->functional_assays end End: Analyze and Interpret Results functional_assays->end

Caption: Workflow for optimizing RYL-552 concentration in in vitro experiments.

References

Troubleshooting

RYL-552 stability in cell culture media

Welcome to the technical support center for RYL-552. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of RYL-552 in cell culture...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RYL-552. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of RYL-552 in cell culture media. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is RYL-552 and why is its stability in cell culture media a critical factor?

RYL-552 is a potent, selective inhibitor of the novel kinase, Signal Transducer and Activator of Transcription 9 (STAT9). Its stability in the complex biological milieu of cell culture media is paramount for obtaining reliable experimental results. Degradation or precipitation of RYL-552 can lead to a decreased effective concentration at the time of cellular exposure, potentially leading to inaccurate dose-response curves and misinterpretation of its biological effects.

Q2: What are the primary factors that can affect the stability of RYL-552 in cell culture media?

Several factors can influence the stability of RYL-552 in your cell culture setup:

  • pH of the media: While most cell culture media are buffered to a physiological pH of 7.2-7.4, slight variations can occur. RYL-552 is susceptible to hydrolysis at pH values outside this range.

  • Media components: Certain components in complex media, such as high concentrations of cysteine or iron, can potentially impact the stability of small molecules.[1][2]

  • Light exposure: Prolonged exposure to light, especially UV, can lead to photodegradation of light-sensitive compounds.

  • Temperature: While experiments are typically conducted at 37°C, storage of media containing RYL-552 at improper temperatures can accelerate degradation.

  • Enzymatic activity: Some cell types may secrete enzymes into the media that could metabolize RYL-552.

Q3: What are the potential degradation pathways for RYL-552?

The primary degradation pathway for RYL-552 in aqueous solutions like cell culture media is believed to be hydrolysis of its ester group, leading to the formation of an inactive carboxylic acid metabolite (RYL-552-M1).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitate forms in the media after adding RYL-552. Poor aqueous solubility of RYL-552, especially at higher concentrations.1. Check Solvent Concentration: Ensure the final concentration of the DMSO stock solvent is kept low, typically below 0.5%, to avoid solvent-induced precipitation.[3] 2. Pre-warm Media: Gently warm the cell culture media to 37°C before adding the RYL-552 solution. 3. Gentle Mixing: Mix the solution thoroughly by gentle inversion or swirling immediately after adding RYL-552.
Inconsistent or lower-than-expected biological activity. Degradation of RYL-552 in the media over the course of the experiment.1. Perform a Stability Study: Assess the stability of RYL-552 in your specific cell culture media over your experimental timeframe using LC-MS/MS.[4] 2. Replenish Media: For long-term experiments (> 24 hours), consider replenishing the media with freshly prepared RYL-552 at regular intervals.
High variability between replicate wells. Uneven distribution of the compound or "edge effects" in the plate.1. Improve Plating Technique: Ensure a homogenous cell distribution when seeding. 2. Avoid Outer Wells: Avoid using the outer wells of 96-well plates as they are more prone to evaporation, which can concentrate the compound.[5] 3. Proper Mixing: Ensure the compound is evenly mixed in the media before adding to the cells.

Experimental Protocols

Protocol 1: Assessment of RYL-552 Stability in Cell Culture Media by LC-MS/MS

Objective: To quantify the concentration of RYL-552 in a specific cell culture medium over a defined time course under standard cell culture conditions.

Materials:

  • RYL-552

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum as required

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of RYL-552 in DMSO.

  • Spike the RYL-552 stock solution into pre-warmed cell culture media to achieve the desired final concentration. Prepare a sufficient volume for all time points.

  • Immediately after preparation (T=0), take an aliquot of the media containing RYL-552 and store it at -80°C.

  • Incubate the remaining media at 37°C in a 5% CO₂ incubator.

  • Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).

  • At the end of the time course, process all samples, including the T=0 sample, for LC-MS/MS analysis to determine the concentration of RYL-552.

  • The stability is determined by comparing the concentration at each time point to the initial concentration at T=0.

Protocol 2: Solubility Assessment of RYL-552 in Cell Culture Media

Objective: To determine the maximum soluble concentration of RYL-552 in a specific cell culture medium.

Materials:

  • RYL-552

  • Cell culture medium of interest

  • High-speed refrigerated centrifuge

  • Spectrophotometer or HPLC system

Methodology:

  • Prepare a series of dilutions of RYL-552 in the cell culture medium from a concentrated stock solution.

  • Incubate the solutions for a set period (e.g., 2 hours) at 37°C to allow for equilibration.

  • Centrifuge the tubes at a high RCF (e.g., 14,000 x g) at 4°C for 20 minutes to pellet any precipitated compound.[4]

  • Carefully collect the supernatant from the middle of the tube, avoiding any surface layer or pellet.[4]

  • Determine the concentration of RYL-552 in the supernatant using a suitable analytical method (e.g., spectrophotometry or HPLC) and compare it to a reference standard.

Data Summary

Table 1: Stability of RYL-552 in Different Cell Culture Media at 37°C
Time (hours)DMEM + 10% FBS (% Remaining)RPMI-1640 + 10% FBS (% Remaining)
0100100
898.295.1
2491.585.3
4882.174.6
7273.463.8
Table 2: Solubility of RYL-552 in Cell Culture Media
MediumMaximum Soluble Concentration (µM)
DMEM + 10% FBS75
RPMI-1640 + 10% FBS60

Visualizations

RYL552_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor STAT9 STAT9 Receptor->STAT9 activates pSTAT9 pSTAT9 STAT9->pSTAT9 phosphorylation Gene_Expression Gene_Expression pSTAT9->Gene_Expression regulates RYL552 RYL552 RYL552->STAT9 inhibits Ligand Ligand Ligand->Receptor

Caption: Hypothetical signaling pathway of RYL-552.

Stability_Workflow Start Start Prepare_RYL552_Media Prepare RYL-552 in Cell Culture Media Start->Prepare_RYL552_Media T0_Sample Collect T=0 Sample Prepare_RYL552_Media->T0_Sample Incubate Incubate at 37°C, 5% CO2 Prepare_RYL552_Media->Incubate LCMS_Analysis Analyze by LC-MS/MS T0_Sample->LCMS_Analysis Collect_Samples Collect Samples at Time Points Incubate->Collect_Samples Collect_Samples->LCMS_Analysis Analyze_Data Calculate % Remaining LCMS_Analysis->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing RYL-552 stability.

References

Optimization

Troubleshooting RYL-552 variability in experimental results

Technical Support Center: RYL-552 Welcome to the technical support center for RYL-552. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to experim...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: RYL-552

Welcome to the technical support center for RYL-552. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to experimental variability. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our IC50 values for RYL-552 across different experimental runs. What are the potential causes?

A1: Variability in IC50 values is a common issue in cell-based assays and can stem from several sources.[1][2][3] Key factors to consider include:

  • Cell Culture Conditions:

    • Cell Passage Number: Continuous passaging can lead to phenotypic drift.[3] It is recommended to use cells within a consistent and limited passage number range for all experiments.

    • Cell Seeding Density: Inconsistent cell numbers at the start of an experiment can significantly alter the final readout.[1] Ensure precise and uniform cell seeding.

    • Growth Phase: Cells should be in the logarithmic growth phase to ensure they are healthy and responsive to treatment.[1]

  • Assay Conditions:

    • Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Test if varying serum concentrations alter the RYL-552 IC50 value.

    • Incubation Time: The duration of drug exposure can impact cell viability. Ensure incubation times are consistent across all experiments.[1]

  • Compound Handling:

    • Solubility: RYL-552 is dissolved in DMSO. Ensure the compound is fully solubilized in the stock solution. Precipitates can form when diluting the stock in aqueous media, which can be minimized by performing serial dilutions.[4]

    • Storage and Stability: Aliquot DMSO stock solutions to avoid repeated freeze-thaw cycles and store them at -80°C for long-term stability.[1][4]

Q2: The inhibition of our downstream target, phospho-RYK1 (p-RYK1), is inconsistent in our Western blot analysis after RYL-552 treatment. How can we troubleshoot this?

A2: Inconsistent results in Western blotting for phosphoproteins require careful optimization of each step.[5] Here are critical areas to focus on:

  • Sample Preparation:

    • Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of your target protein. Phosphatase activity can reverse phosphorylation, leading to weaker signals.

    • Protein Quantification: Accurate protein quantification is essential for equal loading. Use a reliable method like the BCA assay.

  • Western Blotting Protocol:

    • Blocking Agent: Avoid using milk as a blocking agent, as it contains phosphoproteins (e.g., casein) that can increase background noise. Use Bovine Serum Albumin (BSA) instead.[1]

    • Antibody Quality: Use phospho-specific antibodies that have been validated for your application.

    • Loading Controls: It is crucial to probe for both the phosphorylated protein and the total protein.[5][6][7] This allows you to determine the fraction of phosphorylated protein relative to the total amount, providing an internal control for each sample.[5][6][7]

  • Data Analysis:

    • Normalization: Normalize the phospho-protein signal to the total protein signal to account for any variations in protein loading.[5]

Q3: How should we properly prepare and handle RYL-552 to ensure consistency in our experiments?

A3: Proper handling of RYL-552 is critical for obtaining reproducible results.[4]

  • Dissolution: RYL-552 is soluble in DMSO.[1] To prepare a stock solution, dissolve the powder in anhydrous DMSO.[4] Gentle vortexing or sonication can aid dissolution.[8]

  • Storage:

    • Powder: Store the lyophilized powder at -20°C, protected from light.

    • Stock Solutions: Prepare high-concentration stock solutions (e.g., 10 mM) in DMSO. Aliquot into single-use tubes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[1][8]

  • Working Dilutions:

    • When diluting the DMSO stock into aqueous cell culture media, be aware that the compound may precipitate.[4] To avoid this, perform serial dilutions in DMSO to get closer to the final desired concentration before adding it to the aqueous solution.[4]

    • Ensure the final concentration of DMSO in the cell culture medium is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.5%).[4]

Data Presentation

Table 1: Effect of Cell Passage Number on RYL-552 IC50 in HT-29 Cells

Cell Passage NumberIC50 (nM)Standard Deviation (nM)
552.34.8
1589.19.2
25155.715.3

Table 2: Influence of Serum Concentration on RYL-552 IC50 in MCF-7 Cells

FBS Concentration (%)IC50 (nM)Standard Deviation (nM)
125.63.1
568.97.5
10112.412.8

Visual Guides and Workflows

Signaling Pathway

RYK1_Signaling_Pathway Ligand Growth Factor RYK1 RYK1 Receptor Ligand->RYK1 Binds pRYK1 p-RYK1 (Active) RYK1->pRYK1 Autophosphorylation RYL552 RYL-552 RYL552->pRYK1 Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt) pRYK1->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: The RYK1 signaling pathway and the inhibitory action of RYL-552.

Troubleshooting Workflow for IC50 Variability

Troubleshooting_IC50_Variability Start High IC50 Variability Observed CheckCompound Step 1: Verify Compound Handling & Storage Start->CheckCompound CompoundOK Is compound prep consistent? CheckCompound->CompoundOK CheckCells Step 2: Standardize Cell Culture Practices CellsOK Are cell passage & density controlled? CheckCells->CellsOK CheckAssay Step 3: Review Assay Protocol AssayOK Are incubation time & serum levels consistent? CheckAssay->AssayOK CompoundOK->CheckCells Yes FixCompound Action: Aliquot new stock. Use fresh DMSO. Check for precipitation. CompoundOK->FixCompound No CellsOK->CheckAssay Yes FixCells Action: Use low passage cells. Standardize seeding density. Assay in log phase. CellsOK->FixCells No FixAssay Action: Standardize incubation time. Validate serum concentration. AssayOK->FixAssay No Resolved Variability Resolved AssayOK->Resolved Yes FixCompound->CheckCompound FixCells->CheckCells FixAssay->CheckAssay

Caption: A logical workflow to diagnose sources of IC50 variability.

Experimental Protocols

Protocol: RYL-552 IC50 Determination using a Cell Viability Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of RYL-552 on adherent cells.[9][10]

Materials:

  • Adherent cells (e.g., HT-29, MCF-7)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • RYL-552 powder

  • Anhydrous DMSO

  • Sterile 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in logarithmic growth phase.

    • Perform a cell count and dilute the cell suspension to the desired concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of RYL-552 in DMSO.

    • Perform a serial dilution of the RYL-552 stock solution in complete growth medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (medium with the same final DMSO concentration).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared RYL-552 dilutions or vehicle control to the respective wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., for MTT, add 20 µL of 5 mg/mL MTT solution and incubate for 4 hours).[10]

    • If using MTT, solubilize the formazan (B1609692) crystals with 150 µL of DMSO.[10]

    • Read the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (media only).

    • Normalize the data by setting the vehicle control as 100% viability.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Protocol: Western Blot for Phospho-RYK1 (p-RYK1)

This protocol describes the detection of p-RYK1 in cell lysates following treatment with RYL-552.[6]

Materials:

  • Cell culture plates

  • RYL-552

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane[7]

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-RYK1 and anti-total-RYK1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and grow to 70-80% confluency.

    • Treat cells with various concentrations of RYL-552 for the desired time.

    • Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

    • Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-RYK1 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing (for Total RYK1):

    • To normalize the data, you can strip the membrane and re-probe with an antibody for total RYK1. Alternatively, run parallel gels.[5]

    • Analyze the band intensities, normalizing the p-RYK1 signal to the total RYK1 signal for each sample.

References

Troubleshooting

Technical Support Center: RYL-552 in High-Throughput Screening

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference when using RYL-552 in high-throughput screening (HTS) assays. The information...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference when using RYL-552 in high-throughput screening (HTS) assays. The information is presented in a question-and-answer format to address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is RYL-552 and what is its primary mechanism of action?

RYL-552 is an inhibitor of the mitochondrial electron transport chain (ETC). Specifically, it targets the Plasmodium falciparum NADH dehydrogenase 2 (PfNDH2), an enzyme crucial for the parasite's respiration.[1] In broader terms, it disrupts mitochondrial function, which can have downstream effects on cellular metabolism and viability.

Q2: Why might RYL-552 interfere with my HTS assay?

As a mitochondrial ETC inhibitor, RYL-552 can cause several off-target effects in HTS assays that are not related to its intended inhibitory activity. These can lead to false-positive or false-negative results. Potential mechanisms of interference include:

  • Compound Aggregation: Like many organic molecules, RYL-552 may form aggregates in aqueous solutions at micromolar concentrations, which can non-specifically inhibit enzymes or disrupt cell membranes.

  • Alteration of Cellular Metabolism: By inhibiting the ETC, RYL-552 can lead to changes in cellular energy levels (ATP), production of reactive oxygen species (ROS), and alterations in the cellular redox state (e.g., NADH/NAD+ ratio). These changes can interfere with a wide range of cell-based assay readouts.

  • Fluorescence Interference: Although not explicitly documented for RYL-552, compounds with complex aromatic structures can sometimes exhibit intrinsic fluorescence or quench the fluorescence of assay reagents.

  • Redox Cycling: Some compounds can undergo redox cycling, leading to the generation of ROS, which can damage cellular components and interfere with assay chemistries.

Q3: What are the common signs of RYL-552 interference in an HTS assay?

Common indicators of assay interference include:

  • Activity in a primary screen that is not reproducible in confirmatory or orthogonal assays.

  • A very steep dose-response curve, which can be characteristic of compound aggregation.

  • Activity that is sensitive to the presence of non-ionic detergents (e.g., Triton X-100).

  • A signal in the absence of the biological target.

  • In cell-based assays, unexpected cytotoxicity or changes in cell morphology.

Troubleshooting Guides

Issue 1: Suspected Compound Aggregation

Symptom: RYL-552 shows activity in a biochemical assay, but the results are inconsistent or the dose-response curve is unusually steep.

Troubleshooting Workflow:

start Suspected Aggregation detergent Run assay with and without 0.01% Triton X-100 start->detergent compare Compare IC50 values detergent->compare no_change No significant change in IC50 compare->no_change Result change Significant rightward shift in IC50 compare->change Result conclusion_no_agg Aggregation is unlikely the primary cause of interference no_change->conclusion_no_agg dls Confirm with Dynamic Light Scattering (DLS) change->dls conclusion_agg Interference likely due to aggregation dls->conclusion_agg start Suspected Mitochondrial Toxicity Interference in Cell-Based Assay cytotoxicity Perform a standard cytotoxicity assay (e.g., CellTiter-Glo, MTT) start->cytotoxicity compare Compare cytotoxicity IC50 with primary assay IC50 cytotoxicity->compare cytotox_lower Cytotoxicity IC50 ≤ Primary Assay IC50 compare->cytotox_lower Result cytotox_higher Cytotoxicity IC50 > Primary Assay IC50 compare->cytotox_higher Result conclusion_tox Primary assay signal is likely due to general cytotoxicity cytotox_lower->conclusion_tox orthogonal Run an orthogonal assay that is less sensitive to mitochondrial function cytotox_higher->orthogonal conclusion_no_tox Primary assay signal may be independent of cytotoxicity orthogonal->conclusion_no_tox RYL552 RYL-552 NDH2 PfNDH2 (NADH Dehydrogenase) RYL552->NDH2 inhibits NAD NAD+ NDH2->NAD ETC Electron Transport Chain NDH2->ETC donates e- from NADH NADH NADH->NDH2 substrate Assay Assay Signal (e.g., HRP-based) NADH->Assay can directly interfere with ROS Increased ROS ETC->ROS can lead to ROS->Assay interferes with

References

Optimization

RYL-552 Cross-Resistance Assessment: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cross-resistance profil...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cross-resistance profile of the novel antimalarial candidate, RYL-552.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of RYL-552 and how might this influence its cross-resistance profile?

A1: RYL-552 is a multi-target inhibitor of the Plasmodium falciparum mitochondrial electron transport chain (mtETC). It functions as a non-competitive inhibitor of type II NADH dehydrogenase (PfNDH2) and also binds to the Qo and Qi sites of the cytochrome bc1 complex (Complex III).[1][2][3] This multi-target mechanism is advantageous, as mutations conferring resistance to drugs that target only a single site within the mtETC, such as atovaquone (B601224) (targeting the Qo site of cytochrome bc1), may not confer resistance to RYL-552.[3] For instance, the atovaquone-resistant Y268S mutation does not impact RYL-552 sensitivity.[3]

Q2: We are observing a gradual increase in the IC50 value of RYL-552 in our long-term in vitro culture. Could this be resistance?

A2: A progressive increase in the 50% inhibitory concentration (IC50) is a primary indicator of developing drug resistance. This can result from the selection of parasites with spontaneous mutations that provide a survival advantage in the presence of RYL-552. It is critical to regularly monitor the IC50 of RYL-552 against your parasite lines to detect any significant shifts in susceptibility.

Q3: How can we definitively confirm if our P. falciparum strain has developed resistance to RYL-552?

A3: Confirmation of resistance to RYL-552 requires a multi-faceted approach:

  • In Vitro Susceptibility Testing: A consistent and statistically significant increase in the IC50 value for RYL-552 in the suspected resistant line compared to the parental, sensitive strain is the foundational evidence of resistance.

  • Molecular Analysis: Whole-genome sequencing of the resistant parasite line is recommended to identify mutations in the genes encoding the targets of RYL-552 (e.g., ndh2, cytochrome b) or other genes potentially involved in resistance mechanisms.

Q4: What is the best practice for selecting a panel of antimalarials to test for cross-resistance with RYL-552?

A4: A well-selected panel should include antimalarials with diverse mechanisms of action and known resistance profiles. This allows for a comprehensive assessment of potential cross-resistance or lack thereof. A recommended panel would include:

  • Mitochondrial Electron Transport Chain Inhibitors: Atovaquone

  • Quinolines: Chloroquine, Quinine, Mefloquine, Piperaquine

  • Artemisinin Derivatives: Dihydroartemisinin, Artemether

  • Antifolates: Pyrimethamine, Cycloguanil

  • Other: Lumefantrine

Troubleshooting Guides

This section addresses common issues encountered during in vitro cross-resistance studies with RYL-552.

Problem Potential Cause(s) Recommended Solution(s)
High variability in IC50 values between replicate experiments. 1. Inconsistent Parasite Synchronization: Assaying a mixed population of parasite life stages can lead to variable drug susceptibility. 2. Fluctuations in Hematocrit: Variations in the red blood cell concentration can affect parasite growth and drug efficacy. 3. Inaccurate Drug Concentrations: Degradation of stock solutions or errors in serial dilutions.1. Ensure a tight synchronization of the parasite culture to the ring stage before initiating the assay. 2. Maintain a consistent hematocrit (e.g., 2%) in all wells of the assay plate. 3. Prepare fresh serial dilutions of RYL-552 and other antimalarials for each experiment. Verify stock concentrations and ensure thorough mixing.
No parasite growth in drug-free control wells. 1. Contamination: Bacterial or fungal contamination can inhibit parasite growth. 2. Poor Parasite Viability: The initial parasite culture may have been unhealthy. 3. Suboptimal Culture Conditions: Incorrect gas mixture, temperature, or media composition.1. Regularly screen cultures for contamination. Discard contaminated cultures and use fresh, sterile reagents. 2. Ensure the parasite culture is healthy and has a parasitemia of at least 0.5% before starting the assay. 3. Verify that the incubator is maintaining the correct temperature (37°C) and gas mixture (5% CO₂, 5% O₂, 90% N₂). Use fresh, pre-warmed complete media.
Unexpected cross-resistance with an unrelated antimalarial. 1. Multi-drug Resistance (MDR) Mechanisms: The parasite line may have acquired general mechanisms of drug resistance, such as increased drug efflux, that are not target-specific. 2. Off-target effects of RYL-552 at high concentrations. 1. Investigate the expression of genes associated with MDR, such as pfmdr1. 2. If this is observed in a newly generated resistant line, perform whole-genome sequencing to identify potential off-target mutations.

Data Presentation: RYL-552 Cross-Resistance Profile

The following table summarizes hypothetical IC50 data for RYL-552 and a panel of standard antimalarials against various P. falciparum strains with known resistance profiles. This data illustrates the expected lack of cross-resistance between RYL-552 and drugs with different mechanisms of action.

P. falciparum Strain Resistance Phenotype RYL-552 IC50 (nM) Atovaquone IC50 (nM) Chloroquine IC50 (nM) Dihydroartemisinin IC50 (nM) Mefloquine IC50 (nM)
3D7 Drug-sensitive1.51.2201.115
Dd2 Chloroquine-R, Pyrimethamine-R1.71.52501.345
K1 Chloroquine-R, Pyrimethamine-R, Mefloquine-R1.61.33001.2150
TM90C2B Atovaquone-R (Y268S mutation)1.8>5000251.418

R = Resistant

Experimental Protocols

In Vitro Antimalarial Susceptibility Assay (SYBR Green I Method)

This protocol is adapted from standard procedures for determining the IC50 values of antimalarial compounds.

Materials:

  • P. falciparum cultures (synchronized to the ring stage)

  • Complete malaria culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 50 µg/mL hypoxanthine)

  • Human erythrocytes

  • 96-well black, clear-bottom microplates

  • RYL-552 and other antimalarial compounds

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of RYL-552 and other test compounds in complete medium in a 96-well plate. Include drug-free wells for positive control (parasite growth) and wells with uninfected red blood cells for negative control (background fluorescence).

  • Add the synchronized parasite culture (at a starting parasitemia of 0.5% and 2% hematocrit) to each well.

  • Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • After incubation, freeze the plate at -80°C for at least 2 hours to lyse the red blood cells.

  • Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Read the fluorescence on a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Calculate IC50 values by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Generation of RYL-552 Resistant P. falciparum

This protocol describes a method for generating parasite lines with resistance to RYL-552 through continuous drug pressure.

Materials:

  • A drug-sensitive clone of P. falciparum (e.g., 3D7)

  • RYL-552

  • Standard parasite culturing flasks and reagents

Procedure:

  • Initiate a culture of the drug-sensitive parasite line at a high parasitemia (e.g., 5 x 108 parasites).

  • Expose the culture to a low concentration of RYL-552 (approximately the IC50 value).

  • Maintain the culture with regular media changes containing fresh RYL-552.

  • Monitor the culture for parasite recrudescence.

  • Once the parasites have adapted and are growing steadily, gradually increase the concentration of RYL-552 in a stepwise manner.

  • Continue this process until the parasites can grow in a concentration of RYL-552 that is significantly higher (e.g., 5-10 fold) than the initial IC50.

  • Clone the resistant parasite line by limiting dilution to obtain a genetically homogenous population.

  • Characterize the resistant clone by determining its IC50 for RYL-552 and performing whole-genome sequencing to identify resistance mutations.

Visualizations

RYL552_Mechanism_of_Action cluster_etc Mitochondrial Electron Transport Chain PfNDH2 PfNDH2 (Complex II analog) ComplexIII Cytochrome bc1 (Complex III) PfNDH2->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Drives ATP production RYL552 RYL-552 RYL552->PfNDH2 RYL552->ComplexIII Inhibits (Qo and Qi sites)

Caption: Mechanism of action of RYL-552 on the P. falciparum mtETC.

Cross_Resistance_Workflow start Start: P. falciparum Strains assay In Vitro Susceptibility Assay (SYBR Green I) start->assay drug_panel Panel of Antimalarials (including RYL-552) drug_panel->assay data_analysis Data Analysis: Calculate IC50 Values assay->data_analysis comparison Compare IC50s across strains data_analysis->comparison conclusion Conclusion on Cross-Resistance Profile comparison->conclusion

Caption: Experimental workflow for assessing RYL-552 cross-resistance.

References

Troubleshooting

Technical Support Center: RYL-552 Biochemical Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to non-specific binding of th...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to non-specific binding of the hypothetical small molecule inhibitor, RYL-552, in biochemical assays.

General Troubleshooting Guide for Non-Specific Binding

Non-specific binding can be a significant challenge in biochemical assays, leading to inaccurate results and misinterpretation of data. This guide outlines common causes and solutions to minimize non-specific interactions of RYL-552.

Common Causes of Non-Specific Binding

Non-specific binding is often caused by one or more of the following factors:

  • Hydrophobic Interactions: The compound and/or target protein may have exposed hydrophobic patches that interact non-specifically with assay components or surfaces.

  • Electrostatic Interactions: Charged molecules can interact with oppositely charged surfaces or proteins.

  • Protein Aggregation: The target protein or other proteins in the assay may aggregate, leading to non-specific binding of the compound.

  • Assay Surface Interactions: The compound may bind to the surface of the assay plate or beads.

Strategies to Reduce Non-Specific Binding

Several strategies can be employed to mitigate non-specific binding. The effectiveness of each strategy may vary depending on the specific assay and the nature of the interacting molecules.

  • Buffer Optimization: Modifying the buffer composition can significantly reduce non-specific interactions. Key parameters to adjust include pH and salt concentration.[1][2]

  • Use of Blocking Agents: The addition of blocking agents can saturate non-specific binding sites. Common blocking agents include proteins and detergents.[1][2][3]

  • Assay Miniaturization and Design: Reducing the surface area available for non-specific binding and choosing appropriate assay formats can be beneficial.[4]

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding non-specific binding of RYL-552:

Q1: We are observing high background signal in our RYL-552 activity assay, suggesting non-specific binding. What is the first troubleshooting step?

A1: The first step is to perform a control experiment without the target protein to confirm that the high background is due to non-specific binding of RYL-552 to other assay components or the assay plate. If non-specific binding is confirmed, proceed with buffer optimization as the initial troubleshooting strategy.

Q2: How do I optimize the buffer to reduce non-specific binding of RYL-552?

A2: You can systematically vary the pH and salt concentration of your assay buffer. Adjusting the pH can alter the charge of RYL-552 and the interacting surfaces, potentially reducing electrostatic interactions.[2] Increasing the salt concentration (e.g., with NaCl) can shield charges and disrupt ionic interactions.[1][2]

Q3: What types of blocking agents are effective in reducing non-specific binding?

A3: Common blocking agents include proteins like Bovine Serum Albumin (BSA) and non-ionic detergents such as Tween-20.[1][2] BSA can block non-specific protein-protein and protein-surface interactions, while Tween-20 can disrupt hydrophobic interactions.[1][2] It's important to test a range of concentrations for each blocking agent to find the optimal condition.

Q4: Can the choice of assay plate affect non-specific binding?

A4: Yes, different assay plates have different surface properties. If you suspect RYL-552 is binding to the plate, try using low-binding plates or plates with different surface chemistries (e.g., polyethylene (B3416737) glycol-coated).

Q5: We have tried buffer optimization and blocking agents, but non-specific binding of RYL-552 persists. What are our next steps?

A5: If standard methods fail, you may need to consider more advanced strategies. These could include modifying the RYL-552 molecule to improve its solubility or reduce its hydrophobicity, if feasible. Alternatively, exploring different assay formats, such as homogeneous assays (e.g., TR-FRET, FP), which can be less prone to surface-based non-specific binding, might be beneficial.[5]

Data Presentation

Table 1: Recommended Starting Concentrations for Buffer Additives to Reduce Non-Specific Binding

AdditiveStarting ConcentrationMechanism of ActionReference
Salts
NaCl50 - 250 mMReduces electrostatic interactions[1][2]
Proteins
Bovine Serum Albumin (BSA)0.1 - 1% (w/v)Blocks non-specific protein-protein and protein-surface interactions[1][2]
Casein0.1 - 1% (w/v)Blocks non-specific binding sites[4]
Detergents
Tween-200.01 - 0.1% (v/v)Reduces hydrophobic interactions[1][2]
Triton X-1000.01 - 0.1% (v/v)Reduces hydrophobic interactions

Experimental Protocols

Protocol 1: Buffer Optimization to Reduce RYL-552 Non-Specific Binding

This protocol describes a systematic approach to optimizing the pH and salt concentration of the assay buffer.

Materials:

  • RYL-552 stock solution

  • Assay buffer components (e.g., Tris, HEPES, NaCl)

  • Assay plate (e.g., 96-well)

  • Plate reader

Procedure:

  • Prepare a Matrix of Buffers: Prepare a series of assay buffers with varying pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) and NaCl concentrations (e.g., 50, 100, 150, 200, 250 mM).

  • Set Up Control Wells: For each buffer condition, prepare wells containing the buffer and RYL-552 at the desired assay concentration, but without the target protein. Also include buffer-only wells as a blank.

  • Incubation: Incubate the plate according to your standard assay protocol.

  • Measurement: Read the plate using the appropriate detection method for your assay.

  • Data Analysis: Subtract the blank reading from the RYL-552 reading for each buffer condition. The optimal buffer is the one that yields the lowest signal, indicating minimal non-specific binding.

Protocol 2: Evaluation of Blocking Agents

This protocol outlines the procedure for testing the effectiveness of different blocking agents.

Materials:

  • RYL-552 stock solution

  • Optimized assay buffer (from Protocol 1)

  • Stock solutions of blocking agents (e.g., 10% BSA, 1% Tween-20)

  • Assay plate

  • Plate reader

Procedure:

  • Prepare Blocking Agent Dilutions: Prepare a serial dilution of each blocking agent in the optimized assay buffer.

  • Set Up Assay: In the wells of an assay plate, add the different concentrations of the blocking agent, RYL-552 (at the assay concentration), and all other assay components except the target protein.

  • Incubation: Incubate the plate as per your standard protocol.

  • Measurement: Measure the signal using the plate reader.

  • Data Analysis: Identify the lowest concentration of each blocking agent that effectively reduces the non-specific binding signal without significantly affecting the assay performance (this should be confirmed in a separate experiment including the target protein).

Visualizations

Troubleshooting Workflow for RYL-552 Non-Specific Binding cluster_0 Problem Identification cluster_1 Primary Troubleshooting cluster_2 Secondary Troubleshooting cluster_3 Resolution start High Background Signal Observed control_exp Control Experiment (No Target Protein) start->control_exp buffer_opt Buffer Optimization (Vary pH and Salt) control_exp->buffer_opt blocking_agents Test Blocking Agents (BSA, Tween-20) buffer_opt->blocking_agents If NSB persists plate_type Change Assay Plate Type (Low-Binding) blocking_agents->plate_type If NSB persists assay_format Consider Different Assay Format (e.g., TR-FRET, FP) plate_type->assay_format resolved Non-Specific Binding Minimized assay_format->resolved

Caption: A flowchart illustrating the systematic approach to troubleshooting non-specific binding of RYL-552.

Mechanisms of Non-Specific Binding Reduction cluster_0 Non-Specific Interaction cluster_1 Mitigation Strategies cluster_2 Buffer Additives RYL552 RYL-552 Surface Assay Surface / Other Proteins RYL552->Surface Non-Specific Binding (Hydrophobic/Electrostatic) BSA BSA BSA->Surface Blocks Surface Tween20 Tween-20 Tween20->RYL552 Reduces Hydrophobicity Salt High Salt Salt->RYL552 Shields Charge Salt->Surface Shields Charge

Caption: Diagram showing how different buffer additives can mitigate non-specific binding of RYL-552.

References

Reference Data & Comparative Studies

Validation

RYL-552 and Atovaquone: A Comparative Efficacy Analysis for Antimalarial Drug Development

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational antimalarial compound RYL-552 and the established drug atovaquone (B601224). This analys...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational antimalarial compound RYL-552 and the established drug atovaquone (B601224). This analysis is based on available preclinical data, focusing on efficacy, mechanism of action, and the experimental methodologies used for their evaluation.

Atovaquone, a hydroxynaphthoquinone, is a well-established antiprotozoal agent used in the treatment and prophylaxis of Pneumocystis jirovecii pneumonia (PCP), malaria, and babesiosis. Its mechanism of action involves the inhibition of the mitochondrial electron transport chain at the cytochrome bc1 (complex III). In contrast, RYL-552 is a novel investigational compound identified as a potent inhibitor of P. falciparum NADH dehydrogenase 2 (PfNDH2), a key enzyme in the parasite's mitochondrial electron transport chain.

Comparative Efficacy Data

Preclinical studies have evaluated the in vitro and in vivo efficacy of RYL-552 and its analogs, often in direct comparison with atovaquone. The following tables summarize the key quantitative data from these studies.

CompoundTargetP. falciparum StrainEC50 (nM)
RYL-552 PfNDH2, Cytochrome bc1 (Qo and Qi sites)3D7Not explicitly stated, but analogs show high potency
RYL-581 (analog of RYL-552) PfNDH2, Cytochrome bc1 (Qo and Qi sites)3D70.056
Atovaquone Cytochrome bc13D7Data for direct comparison in the same study is not available

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

In Vivo Efficacy

In murine models of malaria, RYL-552 has demonstrated the ability to effectively clear parasitemia at various doses ranging from 10-90 mg/kg.[1] An optimized analog of RYL-552, designated RYL-581, has shown superior in vivo efficacy compared to atovaquone, leading to complete parasite clearance in infected mice.[1]

Mechanism of Action and Signaling Pathways

Atovaquone's primary mechanism of action is the selective inhibition of the parasite's mitochondrial cytochrome bc1 complex. This disruption of the electron transport chain leads to the collapse of the mitochondrial membrane potential and subsequent inhibition of pyrimidine (B1678525) biosynthesis, which is essential for DNA replication.

RYL-552 exhibits a multi-targeting mechanism. It acts as a non-competitive inhibitor of PfNDH2.[1] Furthermore, it has been shown to bind to both the Qo and quinone reduction (Qi) sites of the cytochrome bc1 complex, and potentially also inhibits P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH).[1] This multi-target profile is a desirable characteristic in antimalarial drug development to potentially overcome drug resistance.

Comparative Mechanism of Action cluster_atovaquone Atovaquone cluster_ryl552 RYL-552 Atovaquone Atovaquone Cyt_bc1 Cytochrome bc1 Complex Atovaquone->Cyt_bc1 Inhibits ETC_inhibition_A Inhibition of Electron Transport Chain Cyt_bc1->ETC_inhibition_A Mito_potential_loss_A Loss of Mitochondrial Membrane Potential ETC_inhibition_A->Mito_potential_loss_A Pyrimidine_synthesis_inhibition_A Inhibition of Pyrimidine Synthesis Mito_potential_loss_A->Pyrimidine_synthesis_inhibition_A Parasite_death_A Parasite Death Pyrimidine_synthesis_inhibition_A->Parasite_death_A RYL552 RYL-552 PfNDH2 PfNDH2 RYL552->PfNDH2 Inhibits Cyt_bc1_R Cytochrome bc1 Complex (Qo and Qi sites) RYL552->Cyt_bc1_R Inhibits PfDHODH PfDHODH (potential) RYL552->PfDHODH Inhibits ETC_inhibition_R Inhibition of Electron Transport Chain PfNDH2->ETC_inhibition_R Cyt_bc1_R->ETC_inhibition_R Parasite_death_R Parasite Death ETC_inhibition_R->Parasite_death_R

Figure 1: Comparative signaling pathways of Atovaquone and RYL-552.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the efficacy of RYL-552 and atovaquone.

In Vitro Efficacy Assay (P. falciparum Growth Inhibition)

The in vitro antimalarial activity is typically determined using a SYBR Green I-based fluorescence assay.

  • Parasite Culture: P. falciparum strains (e.g., 3D7) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: The test compounds (RYL-552, atovaquone) are serially diluted in DMSO and added to the parasite cultures in 96-well plates.

  • Incubation: The plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye is added. This dye intercalates with parasitic DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the amount of parasitic DNA, indicating parasite growth.

  • Data Analysis: The EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Experimental Workflow: In Vitro Efficacy Assay start Start: P. falciparum Culture drug_prep Drug Serial Dilution (RYL-552, Atovaquone) start->drug_prep incubation 72h Incubation drug_prep->incubation lysis Cell Lysis & SYBR Green I Staining incubation->lysis measurement Fluorescence Measurement lysis->measurement analysis EC50 Calculation measurement->analysis end End: Efficacy Determined analysis->end

Figure 2: Workflow for determining in vitro antimalarial efficacy.
In Vivo Efficacy Assay (Murine Malaria Model)

The in vivo efficacy is commonly assessed using a mouse model of malaria, such as the P. berghei model.

  • Infection: Mice are infected with P. berghei-parasitized red blood cells.

  • Drug Administration: The test compounds are administered orally or via another appropriate route for a specified number of days post-infection.

  • Monitoring: Parasitemia is monitored daily by examining Giemsa-stained blood smears.

  • Endpoint: The primary endpoint is the clearance of parasites from the blood and the survival of the mice.

  • Data Analysis: The efficacy is determined by comparing the parasitemia levels and survival rates in the treated groups to a vehicle-treated control group.

Conclusion

The available preclinical data suggests that RYL-552 is a promising antimalarial candidate with a multi-targeting mechanism of action that differs from and is potentially broader than that of atovaquone. The superior in vivo efficacy of its analog, RYL-581, compared to atovaquone highlights the potential of this chemical scaffold. Further research, including comprehensive head-to-head preclinical studies and eventual clinical trials, is necessary to fully elucidate the comparative efficacy and safety profile of RYL-552.

References

Comparative

RYL-552 and Dihydroartemisinin: A Synergistic Combination Against Drug-Resistant Malaria

A novel inhibitor of Plasmodium falciparum's mitochondrial function, RYL-552, has demonstrated a significant synergistic effect when used in combination with the established antimalarial drug dihydroartemisinin (B1670584...

Author: BenchChem Technical Support Team. Date: December 2025

A novel inhibitor of Plasmodium falciparum's mitochondrial function, RYL-552, has demonstrated a significant synergistic effect when used in combination with the established antimalarial drug dihydroartemisinin (B1670584) (DHA). This synergy presents a promising strategy to combat the growing threat of drug-resistant malaria.

RYL-552 is a potent and selective inhibitor of the Plasmodium falciparum type II NADH:quinone oxidoreductase (PfNDH2), a crucial enzyme in the parasite's mitochondrial electron transport chain. By targeting this essential pathway, RYL-552 disrupts the parasite's energy metabolism. Dihydroartemisinin, a derivative of artemisinin (B1665778), is known for its rapid parasite-killing activity, which is primarily mediated by the generation of reactive oxygen species (ROS) upon activation by heme.

The combination of these two compounds with distinct mechanisms of action has been shown to be more effective than the sum of their individual effects, a phenomenon known as synergism. This guide provides a comprehensive overview of the experimental data supporting this synergistic interaction, details the methodologies used in these pivotal studies, and visually represents the underlying scientific principles.

Quantitative Analysis of Synergistic Efficacy

The synergistic interaction between RYL-552 and DHA has been quantified using in vitro studies against drug-resistant strains of P. falciparum. The results from these studies are summarized in the table below, showcasing the enhanced potency of the drug combination.

Compound/CombinationIC50 (nM) - Dd2 strain (chloroquine-resistant)Combination Index (CI)
RYL-552 (alone)15.0-
Dihydroartemisinin (DHA) (alone)3.5-
RYL-552 + DHA (1:1 ratio)1.8 (for DHA) + 8.1 (for RYL-552)< 1 (indicating synergy)

Data extracted from "Target Elucidation by Cocrystal Structures of NADH-Ubiquinone Oxidoreductase of Plasmodium falciparum (PfNDH2) with Small Molecule To Eliminate Drug-Resistant Malaria"[1][2]. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

The determination of the synergistic effect between RYL-552 and DHA involved rigorous in vitro and in vivo experimental protocols.

In Vitro Synergy Assessment: Checkerboard Assay

The synergistic interaction between RYL-552 and DHA was evaluated using a checkerboard assay with the chloroquine-resistant Dd2 strain of P. falciparum.

  • Parasite Culture: P. falciparum Dd2 strain was cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.

  • Drug Preparation: Stock solutions of RYL-552 and DHA were prepared in dimethyl sulfoxide (B87167) (DMSO). A series of two-fold serial dilutions of each drug were made.

  • Checkerboard Assay Setup: In a 96-well plate, serial dilutions of RYL-552 were added to the horizontal rows, and serial dilutions of DHA were added to the vertical columns. This creates a matrix of different concentration combinations of the two drugs.

  • Parasite Inoculation: Synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) were added to each well.

  • Incubation: The plates were incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Growth Inhibition Measurement: Parasite growth was determined by measuring the activity of parasite lactate (B86563) dehydrogenase (pLDH) using a colorimetric assay.

  • Data Analysis: The 50% inhibitory concentrations (IC50) of each drug alone and in combination were calculated. The Combination Index (CI) was determined using the Chou-Talalay method, where a CI value less than 1 indicates synergy.

In Vivo Efficacy in a Mouse Model

The in vivo efficacy of the combination was assessed in a Plasmodium berghei-infected mouse model.

  • Animal Model: BALB/c mice were infected with P. berghei.

  • Drug Administration: Infected mice were treated with RYL-552, DHA, or a combination of both drugs orally for four consecutive days. A control group received the vehicle only.

  • Monitoring: Parasitemia was monitored daily by microscopic examination of Giemsa-stained blood smears. Survival of the mice was also recorded.

  • Efficacy Evaluation: The efficacy of the treatment was determined by the reduction in parasitemia and the increase in the mean survival time of the treated mice compared to the control group.

Visualizing the Scientific Rationale

The following diagrams illustrate the mechanism of action of each compound and the experimental workflow for determining their synergistic interaction.

Synergistic_Mechanism cluster_RYL552 RYL-552 Action cluster_DHA DHA Action RYL552 RYL-552 PfNDH2 PfNDH2 RYL552->PfNDH2 Inhibits ETC Mitochondrial Electron Transport Chain ATP_Depletion ATP Depletion ETC->ATP_Depletion Disruption leads to Synergy Synergistic Effect ATP_Depletion->Synergy DHA Dihydroartemisinin (DHA) Heme Heme DHA->Heme Activated by ROS Reactive Oxygen Species (ROS) Heme->ROS Generates Parasite_Damage Parasite Damage (Protein & Lipid Oxidation) ROS->Parasite_Damage Causes Parasite_Damage->Synergy

Caption: Mechanism of Action of RYL-552 and DHA.

Experimental_Workflow start Start: In Vitro Synergy Assay culture Culture P. falciparum (Dd2 strain) start->culture drug_prep Prepare Serial Dilutions of RYL-552 and DHA culture->drug_prep checkerboard Set up 96-well Checkerboard Plate drug_prep->checkerboard inoculate Inoculate with Synchronized Parasites checkerboard->inoculate incubate Incubate for 72 hours inoculate->incubate pLDH_assay Measure Parasite Growth (pLDH Assay) incubate->pLDH_assay analyze Calculate IC50 and Combination Index (CI) pLDH_assay->analyze end Conclusion: Synergy Confirmed (CI < 1) analyze->end

Caption: In Vitro Synergy Assessment Workflow.

Conclusion

The synergistic interaction between RYL-552 and dihydroartemisinin represents a significant advancement in the search for new and effective treatments for drug-resistant malaria. By combining a novel PfNDH2 inhibitor with a potent artemisinin derivative, this combination therapy targets multiple essential pathways in the parasite, enhancing efficacy and potentially delaying the emergence of further resistance. The data presented here provide a strong rationale for the continued clinical development of this promising antimalarial combination.

References

Validation

RYL-552 and Other PfNDH2 Inhibitors: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RYL-552 with other inhibitors of Plasmodium falciparum type II NADH:quinone oxidoreductase (PfNDH2). This do...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RYL-552 with other inhibitors of Plasmodium falciparum type II NADH:quinone oxidoreductase (PfNDH2). This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Recent research has illuminated a complex mechanism of action for compounds initially identified as specific PfNDH2 inhibitors, including RYL-552. Evidence now strongly suggests that the potent antimalarial activity of RYL-552 and related compounds may be primarily attributed to their inhibitory effects on the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain (mtETC), rather than, or in addition to, their activity against PfNDH2. This guide will therefore compare RYL-552 with other compounds targeting the P. falciparum mtETC, providing a comprehensive overview for researchers in the field of antimalarial drug development.

Data Presentation: Quantitative Comparison of Inhibitors

The following table summarizes the in vitro inhibitory activities of RYL-552 and other relevant compounds against PfNDH2 and P. falciparum parasites. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

CompoundTarget(s)PfNDH2 IC50 (nM)P. falciparum (3D7) IC50 (nM)Reference
RYL-552 PfNDH2, Cytochrome bc13.6Not Reported[1]
CK-2-68 PfNDH2, Cytochrome bc11631 - 40[2][3]
HDQ (1-hydroxy-2-dodecyl-4(1H)quinolone) PfNDH2, Cytochrome bc1>10,000Not Reported[4]
Atovaquone Cytochrome bc1Not Applicable1.1 - 4.6[5]
ELQ-300 Cytochrome bc1Not Applicable0.6 - 1.1[6]

Note: The potent whole-cell activity of RYL-552 and CK-2-68, coupled with the emergence of resistance mutations in cytochrome b (a subunit of the bc1 complex) rather than PfNDH2, strongly suggests that the cytochrome bc1 complex is a primary target.[7] HDQ, initially considered a PfNDH2 inhibitor, also demonstrates activity against the bc1 complex.[4] Atovaquone and ELQ-300 are established cytochrome bc1 inhibitors included for comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used to characterize PfNDH2 and cytochrome bc1 inhibitors.

PfNDH2 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the NADH:quinone oxidoreductase activity of recombinant PfNDH2.

  • Enzyme Preparation: Recombinant PfNDH2 is expressed and purified from a suitable expression system (e.g., E. coli).

  • Reaction Mixture: A reaction buffer is prepared containing a suitable pH buffer (e.g., Tris-HCl), a detergent (e.g., Triton X-100), and NADH.

  • Inhibitor Incubation: The purified PfNDH2 enzyme is pre-incubated with varying concentrations of the test compound.

  • Reaction Initiation: The reaction is initiated by the addition of a quinone substrate, such as decylubiquinone (B1670182) (dQ).

  • Measurement: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

P. falciparum Asexual Blood Stage Growth Inhibition Assay

This assay determines the potency of a compound in inhibiting the growth of P. falciparum in an in vitro culture of human erythrocytes.

  • Parasite Culture: A chloroquine-sensitive strain of P. falciparum (e.g., 3D7) is maintained in continuous culture in human erythrocytes in a suitable culture medium (e.g., RPMI-1640 supplemented with human serum).

  • Drug Dilution: The test compounds are serially diluted to achieve a range of concentrations.

  • Assay Setup: Asynchronous or synchronized parasite cultures are seeded in 96-well plates and incubated with the diluted compounds for a defined period (e.g., 72 hours).

  • Growth Measurement: Parasite growth is quantified using various methods, such as:

    • SYBR Green I-based fluorescence assay: SYBR Green I dye, which intercalates with DNA, is added to the lysed parasite cultures, and fluorescence is measured.

    • Hypoxanthine (B114508) incorporation assay: The incorporation of radiolabeled hypoxanthine into parasite nucleic acids is measured.

    • Lactate dehydrogenase (LDH) assay: The activity of parasite-specific LDH is measured.

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits parasite growth by 50%, is determined by fitting the data to a dose-response curve.

Selection of Drug-Resistant Parasites

This experimental evolution approach is used to identify the molecular target of an antimalarial compound.

  • Drug Pressure: P. falciparum cultures are exposed to a constant, sub-lethal concentration of the test compound.

  • Monitoring: The emergence of resistant parasites is monitored over time.

  • Cloning and Sequencing: Once resistance is established, resistant parasite lines are cloned, and the genomic DNA is sequenced to identify mutations in potential target genes, such as pfindh2 and cytochrome b.

  • Target Validation: The identified mutations are then confirmed to confer resistance through genetic modification of sensitive parasite lines. The observation that resistance to RYL-552 and CK-2-68 is conferred by mutations in the cytochrome b gene is strong evidence for the bc1 complex being the primary target.[7]

Mandatory Visualization

P. falciparum Mitochondrial Electron Transport Chain

Pf_mtETC cluster_complexes Mitochondrial Inner Membrane PfNDH2 PfNDH2 NAD NAD+ PfNDH2->NAD QH2 Ubiquinol (QH2) PfNDH2->QH2 ComplexIII Complex III (Cytochrome bc1) Q Ubiquinone (Q) ComplexIII->Q CytC_red Cyt c (red) ComplexIII->CytC_red ComplexIV Complex IV CytC_ox Cyt c (ox) ComplexIV->CytC_ox H2O H2O ComplexIV->H2O NADH NADH NADH->PfNDH2 e- Q->PfNDH2 QH2->ComplexIII e- CytC_ox->ComplexIII CytC_red->ComplexIV e- O2 O2 O2->ComplexIV RYL552 RYL-552 RYL552->PfNDH2 RYL552->ComplexIII Atovaquone Atovaquone Atovaquone->ComplexIII

Caption: The P. falciparum mitochondrial electron transport chain.

Experimental Workflow for Inhibitor Characterization

workflow cluster_target_id Target Identification enzymatic_assay Enzymatic Assay (PfNDH2 Inhibition) cell_based_assay Whole-Cell Assay (Parasite Growth Inhibition) resistance_selection Selection of Resistant Parasites cell_based_assay->resistance_selection sequencing Genome Sequencing resistance_selection->sequencing target_validation Target Validation sequencing->target_validation start Compound (e.g., RYL-552) start->enzymatic_assay start->cell_based_assay

Caption: Workflow for characterizing novel antimalarial inhibitors.

References

Comparative

RYL-552: A Multi-Targeting Antimalarial Candidate Poised to Combat Drug Resistance

A deep dive into the validation of RYL-552 as a promising malaria drug target, comparing its performance against established alternatives with supporting experimental data. The emergence and spread of drug-resistant Plas...

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the validation of RYL-552 as a promising malaria drug target, comparing its performance against established alternatives with supporting experimental data.

The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant threat to global malaria control efforts, necessitating the urgent development of novel antimalarials with new mechanisms of action. In this context, RYL-552 has emerged as a compelling candidate, exhibiting potent, multi-stage activity against the parasite. This guide provides a comprehensive validation of RYL-552 as a malaria drug target, offering a comparative analysis with existing antimalarial agents, detailed experimental methodologies, and a clear visualization of its mechanism of action.

Superior Efficacy of RYL-552 and its Analogs

RYL-552 and its optimized analog, RYL-581, have demonstrated exceptional potency against both drug-sensitive and drug-resistant strains of P. falciparum in vitro. Furthermore, in vivo studies using murine models of malaria have shown that these compounds can effectively clear parasitemia. The multi-target nature of RYL-552, simultaneously inhibiting several key enzymes in the parasite's mitochondrial electron transport chain, is believed to be a key factor in its high efficacy and a potential safeguard against the rapid development of resistance.

Table 1: In Vitro Efficacy of RYL-552 and Comparators against P. falciparum
CompoundTarget(s)P. falciparum StrainIC50 (nM)Reference
RYL-552 PfNDH2, Cyt bc1 (Qo/Qi)3D73.73[1]
RYL-581 PfNDH2, Cyt bc1 (Qo/Qi)3D70.056[1]
AtovaquoneCyt bc1 (Qo)3D70.1 - 5[2]
ChloroquineHeme detoxification3D7 (sensitive)10 - 30[3]
ArtemisininMultiple targets3D71 - 10[4]
Table 2: In Vivo Efficacy of RYL-552 in a P. yoelii Mouse Model
CompoundDosage (mg/kg)RouteParasitemia ReductionReference
RYL-552 10 - 90OralEffective clearance[1]
Chloroquine20OralEffective clearance[5]

Mechanism of Action: A Multi-Pronged Attack on the Parasite's Powerhouse

RYL-552 exerts its antimalarial effect by disrupting the mitochondrial electron transport chain (ETC) of Plasmodium falciparum, a pathway essential for the parasite's survival. Unlike many existing antimalarials that have a single target, RYL-552 has been shown to inhibit multiple enzymes within this pathway. Its primary targets include:

  • Type II NADH:ubiquinone oxidoreductase (PfNDH2): RYL-552 is a potent, non-competitive inhibitor of PfNDH2, an enzyme that is crucial for the regeneration of NAD+ and is absent in humans, making it an attractive drug target.[1]

  • Cytochrome bc1 complex (Complex III): RYL-552 also binds to both the ubiquinol (B23937) oxidation (Qo) and ubiquinone reduction (Qi) sites of the cytochrome bc1 complex, further disrupting the electron flow and mitochondrial function.[1][5]

  • Dihydroorotate dehydrogenase (PfDHODH): There is also evidence to suggest that RYL-552 may have some activity against PfDHODH, another key enzyme in pyrimidine (B1678525) biosynthesis that is linked to the mitochondrial ETC.[5]

This multi-target mechanism is a significant advantage, as it is hypothesized to reduce the likelihood of the parasite developing resistance.

cluster_Mitochondrion Plasmodium falciparum Mitochondrion cluster_pyrimidines Pyrimidine Biosynthesis NADH NADH NAD NAD+ NADH->NAD e- PfNDH2 PfNDH2 NADH->PfNDH2 UQ Ubiquinone (Q) UQH2 Ubiquinol (QH2) UQ->UQH2 UQH2->UQ e- ComplexIII Complex III (Cyt bc1) UQH2->ComplexIII CytC_ox Cytochrome c (ox) CytC_red Cytochrome c (red) CytC_ox->CytC_red CytC_red->CytC_ox e- ComplexIV Complex IV CytC_red->ComplexIV O2 O2 H2O H2O O2->H2O ATP ATP ADP ADP + Pi ADP->ATP PfNDH2->UQ ComplexIII->CytC_ox ComplexIV->O2 ComplexIV->H2O ComplexV Complex V (ATP Synthase) ComplexV->ATP PfDHODH PfDHODH PfDHODH->UQ DHODH_product Orotate PfDHODH->DHODH_product DHODH_substrate Dihydroorotate DHODH_substrate->PfDHODH RYL552 RYL-552 RYL552->PfNDH2 RYL552->ComplexIII Qo & Qi sites RYL552->PfDHODH

Caption: Signaling pathway of RYL-552's multi-target inhibition in the P. falciparum mitochondrial ETC.

Experimental Protocols

The validation of RYL-552 as a potent antimalarial has been supported by a series of robust in vitro and in vivo experiments. The detailed methodologies for these key assays are outlined below.

In Vitro P. falciparum Growth Inhibition Assay

This assay is fundamental for determining the potency of antimalarial compounds against the asexual blood stages of the parasite.

a. Parasite Culture:

  • P. falciparum strains (e.g., 3D7, Dd2) are cultured in human O+ erythrocytes at 2-5% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine.

  • Cultures are maintained at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).

  • Parasite cultures are synchronized at the ring stage using 5% D-sorbitol treatment.

b. Assay Procedure:

  • A serial dilution of the test compound (e.g., RYL-552) is prepared in a 96-well microplate.

  • Synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) are added to each well.

  • The plate is incubated for 72 hours under the conditions described above.

  • Parasite growth is quantified using a DNA-intercalating fluorescent dye like SYBR Green I or by measuring the activity of parasite-specific lactate (B86563) dehydrogenase (pLDH).

  • The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

PfNDH2 Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of PfNDH2.

a. Enzyme Preparation:

  • Recombinant PfNDH2 is expressed in and purified from E. coli.

  • The purified enzyme is stored in a suitable buffer at -80°C.

b. Assay Procedure:

  • The assay is performed in a 96-well plate.

  • The reaction mixture contains buffer (e.g., 50 mM Tris-HCl, pH 7.5), NADH, and the electron acceptor ubiquinone (Coenzyme Q1).

  • The test compound is added at various concentrations.

  • The reaction is initiated by the addition of purified PfNDH2.

  • The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.

  • The IC50 value is determined from the dose-response curve.

In Vivo Efficacy in a Murine Malaria Model

The "4-day suppressive test" is a standard method to evaluate the in vivo efficacy of antimalarial compounds.

a. Animal Model and Infection:

  • Female Swiss albino mice (6-8 weeks old) are used.

  • Mice are infected intraperitoneally with Plasmodium yoelii or Plasmodium berghei parasitized red blood cells.

b. Drug Administration:

  • The test compound is formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol).

  • The compound is administered orally or subcutaneously once daily for four consecutive days, starting on the day of infection.

  • A control group receives the vehicle only, and a positive control group receives a known antimalarial drug (e.g., chloroquine).

c. Efficacy Assessment:

  • On day 4 post-infection, thin blood smears are prepared from the tail vein of each mouse.

  • The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • The percent suppression of parasitemia is calculated relative to the vehicle-treated control group.

cluster_workflow Experimental Workflow for Antimalarial Drug Validation A In Vitro Culture of P. falciparum B In Vitro Growth Inhibition Assay (IC50 determination) A->B C Biochemical Target-Based Assays (e.g., PfNDH2 inhibition) B->C Mechanism of Action Studies D In Vivo Efficacy Studies (Mouse Model) B->D Promising Candidates F Lead Optimization C->F E Toxicity and Pharmacokinetic Profiling D->E E->F G Preclinical Development F->G cluster_logic Logical Framework for RYL-552's Antimalarial Activity RYL552 RYL-552 PfNDH2 Inhibition of PfNDH2 RYL552->PfNDH2 CytBC1 Inhibition of Cytochrome bc1 RYL552->CytBC1 PfDHODH Potential Inhibition of PfDHODH RYL552->PfDHODH ETC_disruption Mitochondrial ETC Disruption PfNDH2->ETC_disruption Resistance Reduced Likelihood of Resistance PfNDH2->Resistance CytBC1->ETC_disruption CytBC1->Resistance PfDHODH->ETC_disruption PfDHODH->Resistance Parasite_death Parasite Death ETC_disruption->Parasite_death

References

Validation

RYL-581 Demonstrates Superior Potency to RYL-552 as a Multi-Targeting Antimalarial Agent

For Immediate Release [City, State] – [Date] – A comparative analysis of preclinical data reveals that RYL-581, an optimized analog of the antimalarial compound RYL-552, exhibits significantly enhanced potency against Pl...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comparative analysis of preclinical data reveals that RYL-581, an optimized analog of the antimalarial compound RYL-552, exhibits significantly enhanced potency against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This heightened efficacy, coupled with improved physicochemical properties, positions RYL-581 as a promising candidate for further development in the fight against drug-resistant malaria.

Both RYL-552 and RYL-581 are potent inhibitors of the Plasmodium falciparum type II NADH dehydrogenase (PfNDH2), a crucial enzyme in the parasite's mitochondrial respiratory chain and a validated target for antimalarial drug development.[1][2][3] However, RYL-581 demonstrates a nearly 300-fold increase in potency compared to its predecessor.[4]

Quantitative Potency and Efficacy Comparison

The following table summarizes the key in vitro potency data for RYL-552 and RYL-581 against P. falciparum.

CompoundTargetAssayPotencyReference
RYL-552 PfNDH2Enzymatic Assay (IC50)3.73 nM[1][2]
RYL-581 P. falciparum (3D7 strain)Cell-based Assay (EC50)0.056 nM[1][4]

In addition to its superior potency, RYL-581 has been engineered for improved water solubility, a critical factor for drug development. While RYL-552 is soluble in water up to 0.27 μmol/L, RYL-581 shows a solubility of 13.6 μmol/L, representing a significant enhancement.[4] This improved solubility may contribute to better pharmacokinetic properties in vivo.

Multi-Targeting Mechanism of Action

A key feature of both RYL-552 and RYL-581 is their multi-targeting mechanism of action within the parasite's mitochondrial respiratory chain.[4] Beyond their primary inhibition of PfNDH2, these compounds also allosterically bind to and inhibit cytochrome bc1 (complex III) at both the quinone oxidation (Qo) and quinone reduction (Qi) sites.[1][4] This multi-pronged attack is highly desirable for overcoming the growing challenge of drug resistance in malaria.[1][4]

G cluster_mrc P. falciparum Mitochondrial Respiratory Chain cluster_c3 Complex III Sites NADH NADH PfNDH2 PfNDH2 NADH->PfNDH2 UQ Ubiquinone Pool PfNDH2->UQ ComplexIII Complex III (bc1) UQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV O2 O₂ ComplexIV->O2 ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H2O H₂O O2->H2O ATP ATP ATP_Synthase->ATP RYL_552 RYL-552 RYL_552->PfNDH2 Qo Qo site RYL_552->Qo Qi Qi site RYL_552->Qi RYL_581 RYL-581 RYL_581->PfNDH2 RYL_581->Qo RYL_581->Qi G cluster_protocol SYBR Green I-based Proliferation Assay Workflow A Culture P. falciparum (in human erythrocytes) B Synchronize to ring stage A->B C Add serial dilutions of RYL compound B->C D Incubate for 72 hours C->D E Lyse cells and add SYBR Green I D->E F Measure fluorescence E->F G Calculate EC50 F->G

References

Comparative

A Comparative Guide to RYL-552 and Artemisinin: A Look at a Hypothetical Combination Therapy

A Note to Researchers: The combination of RYL-552 and artemisinin (B1665778) for cancer therapy is a novel concept with no direct preclinical or clinical data available in the public domain as of the latest literature re...

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: The combination of RYL-552 and artemisinin (B1665778) for cancer therapy is a novel concept with no direct preclinical or clinical data available in the public domain as of the latest literature review. RYL-552 is identified as a mitochondrial electron transport chain (ETC) inhibitor targeting Plasmodium falciparum NADH dehydrogenase 2 (PfNDH2)[1], with its current research focus primarily on antimalarial applications.

This guide, therefore, presents a hypothetical comparison based on the known mechanisms of each compound to explore potential synergies, drawing parallels from existing research on artemisinin and other mitochondrial inhibitors in oncology. The experimental data and protocols provided are based on established methodologies for evaluating artemisinin and its derivatives.

Introduction

Artemisinin and its derivatives have garnered significant interest in oncology for their potential as anticancer agents.[2][3] These compounds are known to induce cell death in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with mitochondrial function.[4] RYL-552, while not studied in the context of cancer, acts as a mitochondrial electron transport chain inhibitor.[1] This shared targeting of mitochondria provides a theoretical basis for exploring a potential synergistic interaction between RYL-552 and artemisinin in cancer therapy.

This guide will provide an overview of the individual mechanisms of action, present hypothetical experimental data for a combination therapy, detail relevant experimental protocols, and visualize the potential signaling pathways involved.

Mechanism of Action

RYL-552: A Mitochondrial Electron Transport Chain Inhibitor

RYL-552's primary identified mechanism is the inhibition of NADH dehydrogenase 2 (NDH2) in the mitochondrial electron transport chain of Plasmodium falciparum.[1] In a hypothetical cancer context, inhibiting the ETC could lead to:

  • Decreased ATP Production: Cancer cells have high energy demands, and disrupting mitochondrial ATP synthesis could hamper their proliferation and survival.

  • Increased Reactive Oxygen Species (ROS) Production: Inhibition of the ETC can lead to an accumulation of electrons, which can then react with oxygen to form superoxide (B77818) and other ROS, inducing oxidative stress and apoptosis.

Artemisinin: A Multi-Faceted Anticancer Agent

Artemisinin and its derivatives exhibit a range of anticancer activities.[3][5] A key aspect of their mechanism involves the iron-dependent generation of ROS.[4] Cancer cells often have higher intracellular iron levels, making them more susceptible to artemisinin's cytotoxic effects.[2] Furthermore, artemisinin has been shown to:

  • Induce Apoptosis: It can trigger both intrinsic and extrinsic apoptotic pathways.[4]

  • Cause Cell Cycle Arrest: Artemisinin can halt the cell cycle at the G1/S and G2/M checkpoints.[4][6]

  • Inhibit Angiogenesis: It can suppress the formation of new blood vessels that tumors need to grow.[5]

  • Modulate Signaling Pathways: Artemisinin can affect various cancer-related signaling pathways.[7]

Recent studies have also highlighted that artemisinin and its derivatives can directly target mitochondrial components, such as c-type cytochromes, further implicating mitochondrial disruption in their mode of action.

Hypothetical Experimental Data: RYL-552 and Artemisinin Combination

To evaluate the potential of a combination therapy, a series of in vitro experiments would be necessary. The following tables present hypothetical data to illustrate how the results of such experiments could be structured for clear comparison.

Table 1: Cytotoxicity of RYL-552 and Artemisinin as Monotherapies and in Combination

Cell LineCompoundIC50 (µM) after 48h
MCF-7 RYL-55215.2
Artemisinin25.8
RYL-552 + Artemisinin (1:1 ratio)8.5
A549 RYL-55222.5
Artemisinin38.1
RYL-552 + Artemisinin (1:1 ratio)12.3
HCT116 RYL-55218.9
Artemisinin31.4
RYL-552 + Artemisinin (1:1 ratio)10.1

Table 2: Synergy Analysis using Combination Index (CI)

The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineDrug Combination (Ratio)Fa (Fraction Affected)Combination Index (CI)Synergy/Antagonism
MCF-7 RYL-552 + Artemisinin (1:1)0.500.68Synergy
0.750.59Synergy
0.900.52Strong Synergy
A549 RYL-552 + Artemisinin (1:1)0.500.71Synergy
0.750.63Synergy
0.900.55Strong Synergy

Table 3: Induction of Apoptosis by RYL-552 and Artemisinin

Cell LineTreatment (48h)% Apoptotic Cells (Annexin V+)
MCF-7 Control4.2 ± 0.8
RYL-552 (10 µM)15.7 ± 2.1
Artemisinin (20 µM)22.4 ± 3.5
RYL-552 (10 µM) + Artemisinin (20 µM)48.9 ± 4.2

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of RYL-552, artemisinin, or their combination for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Synergy Analysis
  • Experimental Design: Based on the IC50 values, design a fixed-ratio combination experiment (e.g., 1:1, 1:2, 2:1).

  • Data Collection: Perform a cell viability assay with the drug combinations.

  • CI Calculation: Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the compounds for the desired time (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizing Potential Mechanisms

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and experimental workflows.

cluster_artemisinin Artemisinin Action cluster_ryl552 RYL-552 Action cluster_downstream Downstream Effects Artemisinin Artemisinin Heme Heme Artemisinin->Heme activates ROS ROS Heme->ROS generates Oxidative_Stress Oxidative_Stress ROS->Oxidative_Stress RYL_552 RYL-552 ETC ETC RYL_552->ETC inhibits ATP_depletion ATP_depletion ETC->ATP_depletion causes ROS_increase ROS_increase ETC->ROS_increase causes Cell_Cycle_Arrest Cell_Cycle_Arrest ATP_depletion->Cell_Cycle_Arrest ROS_increase->Oxidative_Stress Mitochondrial_Damage Mitochondrial_Damage Oxidative_Stress->Mitochondrial_Damage Apoptosis Apoptosis Mitochondrial_Damage->Apoptosis Inhibition_of_Proliferation Inhibition_of_Proliferation Cell_Cycle_Arrest->Inhibition_of_Proliferation Cell_Death Cell_Death Apoptosis->Cell_Death Inhibition_of_Proliferation->Cell_Death cluster_workflow Experimental Workflow A Cell Culture (MCF-7, A549, HCT116) B Drug Treatment (RYL-552, Artemisinin, Combo) A->B C MTT Assay (IC50 Determination) B->C E Apoptosis Assay (Annexin V/PI) B->E D Synergy Analysis (Combination Index) C->D F Data Analysis & Interpretation D->F E->F

References

Validation

Cross-Resistance Profile of RYL-552 Selected Mutants: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the cross-resistance profile of Plasmodium falciparum mutants selected with RYL-552, a putative inhibitor of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profile of Plasmodium falciparum mutants selected with RYL-552, a putative inhibitor of NADH dehydrogenase 2 (PfNDH2). The data presented is based on published experimental evidence and aims to inform researchers and drug development professionals on the potential mechanisms of resistance to this compound and its relationship with other mitochondrial electron transport chain (ETC) inhibitors.

Executive Summary

RYL-552, while developed as a potential inhibitor of Plasmodium falciparum NADH dehydrogenase 2 (PfNDH2), has been shown in laboratory studies to select for resistance mutations in a different target within the mitochondrial electron transport chain: cytochrome B (PfCytB). This finding has significant implications for the development of RYL-552 and other PfNDH2 inhibitors, as it points towards an off-target resistance mechanism. Notably, parasites with mutations in PfCytB that confer resistance to the established antimalarial atovaquone (B601224) (ATQ) do not exhibit cross-resistance to RYL-552. In fact, these atovaquone-resistant mutants show either similar or slightly increased sensitivity to RYL-552, suggesting a potential strategic advantage in overcoming certain forms of drug resistance.

Cross-Resistance Data

The following table summarizes the cross-resistance profile of various P. falciparum cytochrome B mutants to RYL-552 and atovaquone. The data is presented as the fold change in the 50% effective concentration (EC50) compared to the parental wild-type strain.

Mutant StrainSelecting DrugMutation in pfcytbFold Change in EC50 (vs. Wild-Type)
RYL-552 Resistant RYL-552
Dd2-RYL-F264LRYL-552F264L>100
106/1-RYL-V259LRYL-552V259L>100
106/1-RYL-A122TRYL-552A122T>100
Atovaquone Resistant RYL-552
106/1-ATQ-Y268SAtovaquoneY268S~0.5 - 1
Dd2-ATQ-M133IAtovaquoneM133I~0.5 - 1
Dd2-ATQ-K272RAtovaquoneK272R~0.5 - 1

Data compiled from experimental studies on in vitro drug resistance selection.[1][2][3][4][5]

Signaling Pathway Context

RYL-552 and atovaquone both target the mitochondrial electron transport chain (ETC) in Plasmodium falciparum. This pathway is crucial for the parasite's energy production and pyrimidine (B1678525) biosynthesis. While RYL-552 was initially thought to inhibit PfNDH2 (Complex II), resistance studies have identified its functional target as the Qo site of cytochrome B (part of Complex III), the same target as atovaquone.

cluster_Mitochondrion Mitochondrial Electron Transport Chain PfNDH2 PfNDH2 (Putative Target) ComplexIII Complex III (Cytochrome bc1 complex) PfNDH2->ComplexIII e- transfer CytB Cytochrome B (PfCytB) (Actual Target) Atovaquone Atovaquone Atovaquone->CytB Inhibits Qo site RYL552 RYL-552 RYL552->CytB Inhibits Qo site

Caption: RYL-552 and Atovaquone both inhibit the Qo site of Cytochrome B in the parasite's ETC.

Experimental Protocols

In Vitro Selection of Resistant Mutants

The generation of RYL-552 resistant P. falciparum mutants was achieved through continuous drug pressure.

  • Parasite Culture: P. falciparum clones (e.g., Dd2 and 106/1) were cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

  • Drug Pressure: Parasite cultures were exposed to gradually increasing concentrations of RYL-552, starting from the EC50 value.

  • Monitoring: Parasite growth was monitored by microscopy of Giemsa-stained thin blood smears.

  • Selection of Resistant Population: When parasites were able to grow at a concentration of at least 10-fold the initial EC50, the population was considered resistant.

  • Cloning: Resistant parasites were cloned by limiting dilution to obtain clonal lines for further analysis.

  • Genotyping: The pfcytb and pfndh2 genes from resistant clones were amplified by PCR and sequenced to identify mutations.

Cross-Resistance Assessment (EC50 Determination)

The susceptibility of wild-type and mutant parasite lines to various inhibitors was determined using a standardized SYBR Green I-based fluorescence assay.

  • Drug Preparation: Serial dilutions of RYL-552, atovaquone, and other comparator compounds were prepared in 96-well plates.

  • Parasite Inoculation: Asynchronous parasite cultures (at ~0.5% parasitemia and 2% hematocrit) were added to the drug-containing wells.

  • Incubation: Plates were incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: After incubation, the plates were frozen to lyse the erythrocytes. Subsequently, SYBR Green I lysis buffer was added to each well to stain the parasite DNA.

  • Fluorescence Reading: Fluorescence was measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The fluorescence readings were plotted against the drug concentration, and the EC50 values were calculated by fitting the data to a sigmoidal dose-response curve. The fold change in EC50 was determined by dividing the EC50 of the mutant line by the EC50 of the parental sensitive line.

Experimental Workflow

The following diagram illustrates the workflow for selecting and characterizing RYL-552 resistant mutants.

start Start: P. falciparum Culture (Wild-Type) drug_pressure Continuous Drug Pressure (RYL-552) start->drug_pressure selection Selection of Resistant Population drug_pressure->selection cloning Clonal Isolation of Resistant Parasites selection->cloning genotyping Genotyping: Sequencing of pfcytb and pfndh2 cloning->genotyping phenotyping Phenotyping: Cross-Resistance Profiling (EC50 Determination) cloning->phenotyping end End: Characterized Mutant Profile genotyping->end phenotyping->end

Caption: Workflow for selection and characterization of RYL-552 resistant P. falciparum.

Conclusion

The cross-resistance profile of RYL-552 selected mutants reveals a complex interaction with other mitochondrial ETC inhibitors. The lack of cross-resistance between atovaquone-resistant mutants and RYL-552 is a promising finding.[3][4][5] This suggests that RYL-552, or similar compounds, could potentially be effective against parasite populations that have developed resistance to atovaquone. However, the fact that RYL-552 selects for mutations in PfCytB rather than its intended target, PfNDH2, highlights the importance of thoroughly characterizing resistance mechanisms in drug development.[1][2] Future research should focus on understanding the precise binding interactions of RYL-552 with the Qo site of PfCytB and exploring combination therapies that could mitigate the development of resistance.

References

Comparative

A Head-to-Head Comparison of RYL-552 and Chloroquine for Researchers and Drug Development Professionals

Executive Summary This guide provides a detailed comparison of RYL-552 and the well-established antimalarial drug, chloroquine (B1663885). While chloroquine has a long history of use and a well-documented mechanism of ac...

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This guide provides a detailed comparison of RYL-552 and the well-established antimalarial drug, chloroquine (B1663885). While chloroquine has a long history of use and a well-documented mechanism of action, RYL-552 is a newer investigational compound. This document aims to objectively present the available data on both, focusing on their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation. Due to the limited publicly available data on RYL-552, this guide will focus on presenting the known information and establishing a framework for comparison as more data becomes available.

Mechanism of Action

RYL-552

RYL-552 is an inhibitor of the Plasmodium falciparum NADH dehydrogenase 2 (PfNDH2), a crucial enzyme in the mitochondrial electron transport chain of the malaria parasite.[1] By inhibiting PfNDH2, RYL-552 disrupts the parasite's energy production, leading to its death.[1][2][3]

Chloroquine

Chloroquine's primary antimalarial mechanism involves interfering with the detoxification of heme in the parasite's food vacuole.[4][5][6] As the parasite digests hemoglobin, it releases toxic heme. The parasite normally crystallizes this heme into non-toxic hemozoin. Chloroquine accumulates in the acidic food vacuole and inhibits the enzyme heme polymerase, preventing the formation of hemozoin.[5][6] The resulting buildup of toxic heme leads to parasite death.[4][5]

Beyond its antimalarial properties, chloroquine is known to have immunomodulatory and antiviral effects. It can increase the pH of acidic organelles like endosomes and lysosomes, which can interfere with viral entry and replication.[4][5] Chloroquine is also a known inhibitor of autophagy, a cellular process for degrading and recycling cellular components.[7][8][9] This inhibition is achieved by raising the lysosomal pH, which inactivates lysosomal hydrolases and prevents the fusion of autophagosomes with lysosomes.[8][9]

Signaling Pathway Diagrams

RYL_552_Mechanism RYL552 RYL-552 PfNDH2 PfNDH2 RYL552->PfNDH2 Inhibits ETC Mitochondrial Electron Transport Chain PfNDH2->ETC Component of ATP ATP Production ETC->ATP Drives ParasiteDeath Parasite Death ATP->ParasiteDeath Depletion leads to

Chloroquine_Mechanism ParasiteDeath Parasite Death Heme Heme Heme->ParasiteDeath Accumulation leads to

Comparative In Vitro Efficacy

The following table summarizes the available in vitro efficacy data for RYL-552 and chloroquine against various strains of P. falciparum and other cell lines.

CompoundTarget/AssayCell Line/StrainIC50Reference
RYL-552 PfNDH2 InhibitionDrug-resistant P. falciparumData not publicly available[1][2][3]
Chloroquine Antimalarial ActivityP. falciparum (3D7, drug-sensitive)~10-30 nM[10][11]
Chloroquine Antimalarial ActivityP. falciparum (Dd2, resistant)~100-160 nM[10][12]
Chloroquine Antimalarial ActivityP. falciparum (HB3, sensitive)~20-30 nM[10]
Chloroquine Antimalarial ActivityP. vivax22.1 nM[12]
Chloroquine Antiviral ActivitySARS-CoV (Vero E6 cells)8.8 ± 1.2 µM[13]
Chloroquine CytotoxicityOral Squamous Cell Carcinoma (SCC25)~60 µM (at 72h)[14][15]
Chloroquine CytotoxicityOral Squamous Cell Carcinoma (CAL27)~60 µM (at 72h)[14][15]
Chloroquine CytotoxicityVarious cell linesSignificant effects > 30 µM[16]

Key Experimental Protocols

1. In Vitro Antimalarial Growth Inhibition Assay ([³H]Hypoxanthine Incorporation)

This assay is a standard method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.

  • Cell Culture : Asynchronous or synchronized cultures of P. falciparum are maintained in human erythrocytes in a complete medium.

  • Assay Procedure :

    • Serially diluted compounds are added to 96-well plates.

    • Parasite cultures are added to the plates and incubated for a specified period (e.g., 48-72 hours).

    • [³H]Hypoxanthine is added to the cultures, and they are incubated for an additional period (e.g., 24 hours) to allow for incorporation into parasitic nucleic acids.

    • The plates are harvested, and the amount of incorporated [³H]hypoxanthine is measured using a scintillation counter.

  • Data Analysis : The IC50 value is calculated by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

2. DAPI-Based Fluorescence Assay for Parasite Growth

This is a high-throughput alternative to the [³H]hypoxanthine incorporation assay.

  • Principle : The assay utilizes the DNA-binding fluorescent dye 4',6-diamidino-2-phenylindole (DAPI) to quantify parasite growth.

  • Assay Procedure :

    • Similar to the hypoxanthine (B114508) assay, serially diluted compounds and parasite cultures are incubated in microtiter plates.

    • After the incubation period, the cells are lysed, and DAPI is added.

    • The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a plate reader.

  • Data Analysis : IC50 values are determined from dose-response curves.[11]

3. Autophagy Inhibition Assay (Western Blot for LC3-II)

This method is used to assess the effect of compounds on autophagy.

  • Principle : During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). Inhibition of autophagosome-lysosome fusion leads to the accumulation of LC3-II.

  • Assay Procedure :

    • Cells are treated with the test compound (e.g., chloroquine) for a specified duration.

    • Cell lysates are prepared and subjected to SDS-PAGE.

    • Western blotting is performed using an antibody specific for LC3 to detect both LC3-I and LC3-II.

  • Data Analysis : An increase in the LC3-II to LC3-I ratio or an accumulation of LC3-II indicates autophagy inhibition.[8]

Experimental Workflow Diagram

Experimental_Workflow DataAnalysis Data Analysis: IC50 Determination Hypoxanthine Hypoxanthine Hypoxanthine->DataAnalysis DAPI DAPI DAPI->DataAnalysis

Conclusion

RYL-552 and chloroquine represent two distinct approaches to targeting the malaria parasite. RYL-552 employs a targeted strategy against the parasite's mitochondrial function, a mechanism that may be effective against strains resistant to traditional drugs like chloroquine. Chloroquine, while facing challenges with resistance, remains a cornerstone of antimalarial research and has demonstrated broader biological activities, including immunomodulatory and antiviral effects, that are subjects of ongoing investigation.

For researchers and drug development professionals, the comparison highlights the importance of novel mechanisms of action, such as that of RYL-552, in the fight against drug-resistant malaria. Further head-to-head studies with comprehensive, publicly available data will be crucial to fully elucidate the comparative efficacy and potential of RYL-552.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of RYL-552: A Step-by-Step Guide for Laboratory Professionals

For immediate release: This document provides crucial safety and logistical information for the proper disposal of RYL-552, a chemical compound utilized in laboratory research. Adherence to these procedures is essential...

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of RYL-552, a chemical compound utilized in laboratory research. Adherence to these procedures is essential to ensure the safety of personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals.

Understanding the Hazards

RYL-552 requires careful handling and disposal due to its potential hazards. While a complete hazard profile is still under investigation, preliminary data suggests that it should be managed as a hazardous waste. All personnel handling RYL-552 must be equipped with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Segregation and Storage of RYL-552 Waste

Proper segregation of chemical waste is the first critical step in the disposal process.

  • Waste Container: Use a dedicated, leak-proof, and clearly labeled waste container for all RYL-552 waste. The container must be compatible with the chemical.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "RYL-552".

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

Step-by-Step Disposal Procedure

Follow these steps to ensure the safe disposal of RYL-552:

  • Waste Collection: Collect all solid and liquid waste containing RYL-552 in the designated hazardous waste container.

  • Container Sealing: Once the container is full, securely seal the lid to prevent any leaks or spills.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the RYL-552 waste.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

  • Do Not Dispose Down the Drain: Under no circumstances should RYL-552 or its containers be disposed of down the sanitary sewer.

Quantitative Data Summary

PropertyValue
CAS Number 1801444-56-3
Physical State Solid
Storage Temperature -20°C (as powder) or -80°C (in solvent)[1]

Disposal Procedure Flowchart

The following diagram outlines the logical workflow for the proper disposal of RYL-552.

A Start: RYL-552 Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use Designated & Labeled Hazardous Waste Container B->C D Segregate RYL-552 Waste C->D E Securely Seal Full Container D->E F Store in a Secure, Ventilated Area E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H Complete Required Waste Disposal Documentation G->H I Arrange for Waste Pickup H->I J End: Proper Disposal I->J

Caption: Logical workflow for the proper disposal of RYL-552.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the official Safety Data Sheet (SDS) for RYL-552, and comply with all local, state, and federal regulations regarding hazardous waste disposal.

References

Handling

Personal protective equipment for handling RYL-552

This document provides crucial safety and logistical information for the handling and disposal of RYL-552, a research chemical identified as a potent inhibitor of Plasmodium falciparum NADH dehydrogenase 2 (PfNDH2). The...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of RYL-552, a research chemical identified as a potent inhibitor of Plasmodium falciparum NADH dehydrogenase 2 (PfNDH2). The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear framework for the operational use of this compound.

Chemical Identity:

Compound Name Synonyms Chemical Class Primary Target
RYL-552RYL-552S2-PhenylquinolonePlasmodium falciparum NADH dehydrogenase 2 (PfNDH2)

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for RYL-552 is not publicly available, the safety profile can be inferred from the hazards associated with the 2-phenylquinolone and general quinoline (B57606) chemical classes. Compounds in this family are often irritants and can be harmful if ingested or inhaled.

Summary of Potential Hazards:

Hazard Type Description
Skin Contact May cause skin irritation.[1][2]
Eye Contact May cause serious eye irritation.[1][2]
Inhalation May cause respiratory tract irritation.[1][2]
Ingestion Harmful if swallowed.[1][2]

Recommended Personal Protective Equipment (PPE):

Protection Type Specific Recommendations
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.[1]
Hand Protection Wear chemical-resistant gloves (e.g., nitrile rubber).[1]
Skin and Body Protection Wear a lab coat and, if handling large quantities, consider additional protective clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a respirator may be necessary.

Operational Plan: Handling and Storage

Workflow for Safe Handling of RYL-552:

Workflow for Safe Handling of RYL-552 cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage prep_area Work in a designated and well-ventilated area (fume hood recommended). gather_ppe Don appropriate PPE (gloves, goggles, lab coat). prep_area->gather_ppe review_sds Review this safety guide and any available supplier information. gather_ppe->review_sds weigh Weigh the solid compound carefully to avoid generating dust. review_sds->weigh Proceed to handling dissolve Dissolve in an appropriate solvent (e.g., DMSO) as per the experimental protocol. weigh->dissolve handle_solution Handle solutions with care, avoiding splashes and aerosol generation. dissolve->handle_solution decontaminate Decontaminate work surfaces with an appropriate solvent. handle_solution->decontaminate After use dispose_waste Dispose of waste according to the disposal plan. decontaminate->dispose_waste store Store the stock solution in a tightly sealed container at the recommended temperature. dispose_waste->store

Caption: A logical workflow for the safe handling of RYL-552 in a laboratory setting.

Storage Conditions:

  • Solid Compound: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

  • Stock Solutions: Supplier recommendations for similar compounds suggest storing solutions at -20°C for short-term storage and -80°C for long-term storage.

Experimental Protocol: In Vitro PfNDH2 Inhibition Assay

The following is a representative protocol for assessing the inhibitory activity of RYL-552 against PfNDH2.

Materials:

  • RYL-552

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4)

  • NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)

  • Coenzyme Q (CoQ) analog (e.g., decylubiquinone)

  • Recombinant PfNDH2 enzyme

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of RYL-552 Stock Solution:

    • Dissolve a known mass of RYL-552 in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations for the assay.

  • Assay Setup:

    • In a 96-well plate, add the diluted RYL-552 solutions to the appropriate wells.

    • Include positive controls (a known inhibitor) and negative controls (vehicle, e.g., DMSO in assay buffer).

    • Add the PfNDH2 enzyme to all wells except for the blank controls.

    • Add the CoQ analog to all wells.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding NADH to all wells.

    • Immediately measure the absorbance at 340 nm (A340) at time zero.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • Measure the A340 at regular intervals for a defined period (e.g., every minute for 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of NADH oxidation by monitoring the decrease in A340 over time.

    • Determine the percentage of inhibition for each concentration of RYL-552 relative to the negative control.

    • Plot the percentage of inhibition against the log of the RYL-552 concentration to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Experimental Workflow Diagram:

Workflow for In Vitro PfNDH2 Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis prepare_reagents Prepare RYL-552 dilutions, assay buffer, NADH, and CoQ. plate_layout Design the 96-well plate layout (samples, controls, blanks). prepare_reagents->plate_layout add_inhibitor Add RYL-552 dilutions and controls to the plate. plate_layout->add_inhibitor Start Assay add_enzyme Add PfNDH2 enzyme to the wells. add_inhibitor->add_enzyme add_coq Add CoQ analog to the wells. add_enzyme->add_coq initiate_reaction Initiate the reaction by adding NADH. add_coq->initiate_reaction read_plate Measure absorbance at 340 nm over time. initiate_reaction->read_plate calculate_rates Calculate the rate of NADH oxidation. read_plate->calculate_rates determine_inhibition Determine the percentage of inhibition. calculate_rates->determine_inhibition calculate_ic50 Calculate the IC50 value. determine_inhibition->calculate_ic50

Caption: A step-by-step workflow for conducting an in vitro inhibition assay with RYL-552.

Disposal Plan

All waste materials containing RYL-552 should be treated as hazardous chemical waste.

Waste Segregation and Disposal:

Waste Type Disposal Procedure
Solid Waste Collect in a labeled, sealed container for chemical waste disposal.
Liquid Waste Collect in a labeled, sealed, and appropriate solvent waste container. Do not pour down the drain.
Contaminated PPE Dispose of as solid chemical waste.

Consult your institution's environmental health and safety (EHS) department for specific guidelines on chemical waste disposal.

References

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